molecular formula C15H12O5 B2843127 naringenin CAS No. 143091-87-6

naringenin

Cat. No.: B2843127
CAS No.: 143091-87-6
M. Wt: 272.256
InChI Key: PNHSYFGFULSUDP-UHFFFAOYSA-N
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Description

Naringenin (CAS 480-41-1), a trihydroxyflavanone from the flavonoid class of polyphenols, is a primary bioactive compound abundantly found in citrus fruits like grapefruit and oranges, as well as in tomatoes . This compound is a significant intermediate in the flavonoid biosynthesis pathway and has emerged as a versatile tool for biomedical research due to its wide spectrum of biological activities . Its main research applications and value lie in several key areas. In metabolic research, this compound demonstrates a remarkable ability to modulate lipid metabolism; it has been shown to promote fatty acid oxidation, reduce hepatic lipid accumulation, and improve plasma lipid profiles, making it a compelling compound for studying non-alcoholic fatty liver disease (NAFLD), dyslipidemia, and diet-induced insulin resistance . Its cardioprotective potential is linked to these hypolipidemic effects and its ability to improve endothelial function . In neuropharmacology, this compound shows promise as a neuroprotective agent. Studies indicate it can mitigate oxidative stress, reduce neuroinflammation, and stimulate AMPK-mediated autophagy in neurons. It has been investigated in models of Alzheimer's disease for attenuating learning and memory impairment, and in Parkinson's disease for protecting dopaminergic neurons . Furthermore, its potent anti-inflammatory and antioxidant properties are mediated through key molecular mechanisms. This compound acts as a direct reactive oxygen species (ROS) scavenger and can induce the Nrf2 antioxidant pathway . It also inhibits the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the release of cytokines like TNF-α and IL-6 . Additional research explores its anticancer properties, with evidence of antiproliferative and pro-apoptotic effects in various cancer cell lines, including those from breast, liver, and prostate cancers . It also exhibits antimicrobial activity against a range of resistant bacteria and fungi . From a mechanistic standpoint, this compound is a pleiotropic molecule. Beyond Nrf2 and NF-κB, it modulates transient receptor potential (TRP) channels and can trigger the nitric oxide/cyclic guanosine monophosphate/protein kinase G (NO/cGMP/PKG) signaling pathway, which contributes to its observed analgesic effects . Researchers should note that this compound is known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP3A4, which can be a critical consideration for designing drug-interaction studies . While preclinical data is robust, clinical evidence is still emerging, primarily focused on its bioavailability and cardioprotective actions . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[2-(2,4-dihydroxyphenyl)-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)14(18)9-20-15(19)10-4-2-1-3-5-10/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHSYFGFULSUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Naringenin

De Novo Biosynthesis Pathways in Plants

The de novo biosynthesis of naringenin (B18129) in plants is intricately linked to the phenylpropanoid pathway, a major metabolic route that converts aromatic amino acids into a diverse range of secondary metabolites. frontiersin.orgnih.govpurdue.edu This pathway involves a series of enzymatic reactions that transform phenylalanine or tyrosine into the this compound precursor, 4-coumaroyl-CoA, which then enters the flavonoid-specific branch. frontiersin.orgnih.govnih.govrsc.org

Phenylpropanoid Pathway Enzymes and Intermediates

The initial steps of this compound biosynthesis within the phenylpropanoid pathway involve key enzymes that catalyze the conversion of amino acids to activated cinnamic acid derivatives.

The phenylpropanoid pathway typically begins with the deamination of L-phenylalanine, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL). nih.govnih.govscienceopen.comscielo.br This enzyme facilitates the non-oxidative removal of an amino group, yielding trans-cinnamic acid. nih.gov In some plants, particularly monocots, Tyrosine Ammonia-Lyase (TAL) can also initiate the pathway by converting L-tyrosine directly to p-coumaric acid. nih.govnih.govbiocat.com Some enzymes exhibit both PAL and TAL activities, allowing them to utilize both phenylalanine and tyrosine as substrates. purdue.edu These ammonia (B1221849) lyases contain a methylidene imidazol-5-one (MIO) prosthetic group essential for their catalytic activity. nih.gov

Following the formation of p-coumaric acid (either directly from tyrosine or from the hydroxylation of cinnamic acid derived from phenylalanine), the enzyme 4-Coumarate:CoA Ligase (4CL) plays a crucial role in activating this intermediate. frontiersin.orgnih.govnih.govrsc.orgacs.org 4CL catalyzes the formation of a thioester bond between the carboxyl group of p-coumaric acid and coenzyme A (CoA), producing p-coumaroyl-CoA. rsc.orgacs.orgresearchgate.net This activated form, p-coumaroyl-CoA, serves as the starter unit for the subsequent steps in flavonoid biosynthesis. nih.govnih.govwikipedia.org Plant 4CLs involved in flavonoid biosynthesis often group into specific clades distinct from those involved in lignin (B12514952) biosynthesis. rsc.org

The committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS). rsc.orgwikipedia.orgfrontiersin.org CHS utilizes p-coumaroyl-CoA as a starter molecule and catalyzes successive decarboxylative condensations with three molecules of malonyl-CoA. nih.govacs.orgresearchgate.netwikipedia.org Malonyl-CoA is derived from the carboxylation of acetyl-CoA. researchgate.net This iterative condensation results in the formation of a linear tetraketide intermediate. nih.gov CHS then facilitates the intramolecular cyclization of this tetraketide through a Claisen condensation, yielding this compound chalcone (2',4,4',6'-tetrahydroxychalcone). nih.govrsc.orgwikipedia.org

This compound chalcone is then isomerized to the flavanone (B1672756) this compound. rsc.orgwikipedia.orgfrontiersin.orgacs.org While this compound chalcone can undergo spontaneous cyclization, this process is efficiently catalyzed in planta by Chalcone Isomerase (CHI). wikipedia.orgacs.org CHI catalyzes a stereospecific isomerization, leading to the formation of the characteristic 2,3-dihydro-4-pyrone ring of this compound. nih.govacs.orgnih.gov There are different types of CHIs, with Type I being specific for this compound chalcone and Type II reacting with both this compound chalcone and isoliquiritigenin. jst.go.jp CHI-like proteins (CHILs) have also been identified, which can enhance chalcone formation by interacting with CHS, thereby increasing the efficiency of this compound chalcone synthesis. nih.govrsc.orgfrontiersin.orgfrontiersin.org Structural studies of CHI enzymes have provided insights into the molecular mechanism of this compound chalcone isomerization. nih.govnih.gov

Here is a table summarizing the key enzymes and intermediates in the de novo biosynthesis of this compound in plants:

EnzymeSubstrate(s)Product(s)Role in Pathway
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalaninetrans-Cinnamic acidInitiates phenylpropanoid pathway (in dicots)
Tyrosine Ammonia-Lyase (TAL)L-Tyrosinep-Coumaric acidInitiates phenylpropanoid pathway (in monocots)
Cinnamate 4-Hydroxylase (C4H)trans-Cinnamic acidp-Coumaric acidHydroxylation step (in dicots)
4-Coumarate:CoA Ligase (4CL)p-Coumaric acid, CoA, ATPp-Coumaroyl-CoA, AMP, PPiActivates p-coumaric acid
Chalcone Synthase (CHS)p-Coumaroyl-CoA, Malonyl-CoAThis compound chalconeCatalyzes condensations and initial cyclization
Chalcone Isomerase (CHI)This compound chalconeThis compoundStereospecific isomerization to form flavanone

Comparative Analysis of Biosynthetic Routes in Monocotyledonous and Dicotyledonous Plants

While the core phenylpropanoid pathway is conserved, there are notable differences in the initial steps of this compound biosynthesis between monocotyledonous and dicotyledonous plants. In dicots, the pathway primarily starts with L-phenylalanine, which is deaminated by PAL to form trans-cinnamic acid. nih.govnih.gov A subsequent hydroxylation at the 4-position of the aromatic ring, catalyzed by Cinnamate 4-Hydroxylase (C4H), is required to produce p-coumaric acid. nih.govnih.gov

In contrast, monocots can utilize both L-phenylalanine and L-tyrosine to produce p-coumaric acid. nih.govnih.gov Many monocots possess a bifunctional PAL/TAL enzyme or a dedicated TAL that can directly convert L-tyrosine to p-coumaric acid, bypassing the need for the C4H-catalyzed hydroxylation step. nih.govnih.gov Despite the apparent energetic efficiency of the tyrosine pathway, dicots have retained the phenylalanine pathway, which may be important for the synthesis of other downstream metabolites like benzenoid volatiles and salicylic (B10762653) acid. rsc.org

The 4CL enzymes also show phylogenetic divergence between monocots and dicots, with distinct classes involved in different branches of the phenylpropanoid pathway, such as flavonoid versus lignin biosynthesis. rsc.org

Microbial Biosynthesis and Heterologous Expression Systems

Beyond plants, this compound biosynthesis has been discovered in certain microorganisms, notably the actinobacterium Streptomyces clavuligerus. nih.govmdpi.comnih.gov In S. clavuligerus, this compound production involves a chalcone synthase (Ncs) that uses p-coumaric acid as a starter unit, a tyrosine ammonia lyase (TAL) that forms p-coumaric acid from tyrosine, and a P450 monooxygenase (NcyP) proposed to be involved in the cyclization of this compound chalcone. nih.govmdpi.comnih.gov This differs from the plant pathway where CHI catalyzes the cyclization. nih.govmdpi.com

The potential for microbial production of this compound has led to significant research into reconstituting its biosynthetic pathway in heterologous expression systems, primarily Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgasm.orgbiorxiv.orginternationalscholarsjournals.comnih.gov These engineered microorganisms serve as cellular biofactories for producing this compound. asm.org

Reconstitution of the this compound pathway in these hosts typically involves introducing genes encoding key plant enzymes such as PAL or TAL, 4CL, CHS, and CHI. frontiersin.orgigem.orgasm.orgnih.gov For instance, expressing TAL, 4CL, CHS, and CHI from various plant sources in E. coli has enabled this compound production from supplemented tyrosine or p-coumaric acid. frontiersin.orgigem.orgnih.gov Similarly, introducing genes for PAL or TAL, 4CL, CHS, and CHI into S. cerevisiae allows for this compound biosynthesis from phenylalanine or tyrosine. frontiersin.orgasm.orgpurdue.edu

Metabolic engineering strategies are often employed to optimize this compound production in these microbial systems. This includes optimizing precursor supply, such as increasing the availability of L-tyrosine, L-phenylalanine, or malonyl-CoA, and inhibiting competing pathways. frontiersin.orgbiorxiv.orgacs.org Different combinations of enzymes from various organisms are tested to identify highly efficient pathways. purdue.edunih.gov For example, studies have shown successful this compound production in E. coli by expressing specific combinations of TAL, 4CL, CHS, and CHI genes. nih.gov

Data from studies on microbial production highlight the impact of different host organisms and engineering strategies on this compound yield.

Here is a table illustrating some reported this compound production titers in heterologous expression systems:

Host OrganismPrecursor(s) UsedKey Enzymes ExpressedReported this compound TiterReference
Escherichia coliTyrosineTAL, 4CL, CHS, CHI1,073 mg/L frontiersin.org
Escherichia coliGlucosePathway from glucose588 mg/L frontiersin.orgnih.gov
Escherichia colip-Coumaric acid4CL, CHS, CHIUp to ~300 mg/L (initial) acs.org
Saccharomyces cerevisiaePhenylalaninePAL, 4CL, CHS, CHI8.9 mg/L frontiersin.org
Saccharomyces cerevisiaeGlucosePathway from glucose1,129 mg/L frontiersin.org
Saccharomyces cerevisiaeL-Tyrosine, L-PhenylalaninePAL/TAL, 4CL, CHS, CHI6.10 ± 0.52 mg/L asm.org
Penicillium rubensp-Coumaric acid4CL, CHS0.88 mM (from fed precursor) nih.gov

These studies demonstrate the feasibility of microbial platforms for sustainable this compound production, offering an alternative to traditional plant extraction. frontiersin.orgigem.orgasm.org

This compound Production in Prokaryotic Hosts

Prokaryotic organisms, particularly bacteria, have been extensively engineered for the heterologous production of this compound due to their rapid growth rates and well-characterized genetics.

Escherichia coli as a Biofactory

Escherichia coli has been widely explored as a microbial cell factory for this compound production. Metabolic engineering strategies in E. coli often focus on enhancing the availability of the key precursors, malonyl-CoA and p-coumaroyl-CoA, and optimizing the expression of heterologous plant enzymes (CHS and CHI).

Studies have demonstrated the successful introduction of the this compound biosynthesis pathway into E. coli by expressing enzymes such as 4CL from Arabidopsis thaliana, CHS from Petunia hybrida, and CHI from Citrus maxima. Increasing the supply of acetyl-CoA, a precursor for malonyl-CoA, has been shown to improve this compound production. Fine-tuning the expression of genes involved in central metabolic pathways, such as pckA, which affects the oxaloacetate-phosphoenolpyruvate node, can redirect carbon flux towards this compound biosynthesis. Transcriptional and translational regulation of pckA expression has led to significant increases in this compound titers.

Enhancing intracellular malonyl-CoA availability is a major bottleneck in microbial this compound production. Engineering strategies, including promoter engineering to fine-tune acetyl-CoA carboxylase expression, have been employed to address this limitation, resulting in increased this compound production. The use of a malonate assimilation pathway by overexpressing malonate synthase (MatB) and malonate carrier protein (MatC) from Rhizobium trifolii in E. coli has also been shown to improve this compound production by enabling the utilization of exogenous malonate for malonyl-CoA synthesis.

High-throughput screening methods utilizing promoter libraries with varying strengths have been applied to optimize the expression levels of this compound biosynthetic pathway genes in E. coli. This approach has led to strains with significantly increased this compound titers compared to those optimized using traditional methods.

Data from a study on engineered E. coli for this compound production from acetate (B1210297) showed a notable increase in titer after optimizing pckA expression:

StrainThis compound Titer (mg/L)Fold Increase (vs. unoptimized)
Unoptimized Strain~2.451.0
Flux-Optimized Strain122.1249.8

Data derived from search result.

Another study focusing on this compound 7-sulfate production in engineered E. coli expressing a sulfotransferase from Arabidopsis thaliana achieved a bioproductivity of 135.49 μM (approximately 47.7 mg/L) in a 3-L fermenter at 36 hours.

Acinetobacter baylyi ADP1 Metabolic Engineering

Acinetobacter baylyi ADP1 has also been explored for this compound production. Similar to E. coli, the this compound synthesis pathway involving CHS and CHI is introduced into A. baylyi ADP1. This pathway relies on the availability of malonyl-CoA and p-coumaroyl-CoA. Studies have focused on constructing the this compound production pathway from coumarate via a chalcone intermediate in A. baylyi ADP1.

Small-scale production and fed-batch fermentation experiments have been conducted to monitor this compound production in engineered A. baylyi ADP1.

Streptomyces clavuligerus Biosynthetic Mechanisms

Interestingly, this compound has been reported to be naturally produced by the actinobacterium Streptomyces clavuligerus, a microorganism known for producing clavulanic acid. This was the first report of natural this compound production in a prokaryote.

The biosynthesis of this compound in S. clavuligerus involves a chalcone synthase (ncs) that utilizes p-coumaric acid as a starter unit, a P450 monooxygenase (ncyP), and a PAL/TAL ammonia lyase (tal). These three genes are required for this compound biosynthesis in S. clavuligerus. Unlike the clustered genes typically involved in secondary metabolite biosynthesis in Streptomyces, these genes are not clustered together.

In S. clavuligerus, the p-coumaric acid starter unit is formed from L-tyrosine by the action of the TAL enzyme. While plants use a chalcone isomerase for the cyclization step of this compound chalcone, S. clavuligerus is proposed to use a P450 monooxygenase to complete this cyclization. Supplementation of cultures with phenylalanine or tyrosine has been shown to increase this compound production in S. clavuligerus.

This compound Production in Eukaryotic Microbial Hosts

Eukaryotic microbial hosts, particularly yeasts and filamentous fungi, offer advantages such as compartmentalization and post-translational modifications, making them suitable for producing complex natural products like flavonoids.

Saccharomyces cerevisiae Engineering for Flavonoid Production

Saccharomyces cerevisiae (baker's yeast) is a well-characterized model organism and a popular host for metabolic engineering due to its robust growth and available genetic tools. It has been engineered to produce this compound from various carbon sources, including glucose.

The this compound biosynthetic pathway has been introduced into S. cerevisiae by expressing heterologous enzymes such as PAL/TAL, 4CL, CHS, and CHI. Systems biology approaches, including in silico predictions, have been used to identify optimal metabolic pathways for this compound biosynthesis in yeast. Bicistronic expression strategies utilizing 2A peptide sequences have also been employed to express multiple genes in the this compound pathway in S. cerevisiae.

Increasing the availability of precursors like p-coumaric acid and malonyl-CoA is crucial for enhancing this compound production in S. cerevisiae. Strategies include optimizing the shikimic acid and aromatic amino acid pathways to redirect carbon flux. Overexpression of endogenous malonyl-CoA synthesis pathway genes and the introduction of heterologous pathways have also been explored.

Gene source screening for enzymes like 4CL and CHS has been shown to significantly improve this compound yields in engineered S. cerevisiae. Different combinations of 4CL and CHS from various plant sources have been tested to identify the most efficient enzyme pairs.

Studies have reported varying this compound titers in engineered S. cerevisiae. One study achieved a titer of 6.10 ± 0.52 mg/L (22.41 ± 1.91 µM) with a productivity of 40.67 ± 3.47 µg/Lh in batch fermentation. Another study achieved 28.68 mg/L and up to 24 mg/L with specific enzyme combinations. More recent systems engineering approaches have led to significantly higher titers, reaching 986.2 mg/L in shake flasks and 3420.6 mg/L in a 5 L bioreactor by optimizing multiple pathways and regulating subcellular carbon trafficking.

Data illustrating the impact of gene source screening on this compound production in S. cerevisiae:

4CL Gene SourceCHS Gene SourceThis compound Production (mg/L)
A. thalianaA. thaliana0.26
M. truncatulaV. vinifera24.00
M. truncatulaG. uralensis24.00
Best CombinationBest Combination28.68

Data derived from search result.

Filamentous Fungi Systems (e.g., Penicillium rubens) for this compound Production

Filamentous fungi, such as Penicillium rubens, have also been investigated as potential hosts for heterologous this compound production. P. rubens is a well-characterized organism used in industrial production of other compounds.

Introducing plant genes encoding CHS and 4CL into the genome of P. rubens has enabled this compound production from fed p-coumaric acid. While initial attempts with expressing only 4CL suggested that native CoA ligases could partially support the conversion of p-coumaric acid, coexpression of both plant CHS and 4CL genes proved to be a more effective strategy for achieving higher this compound titers.

Research in P. rubens has shown promising results, with studies achieving a high molar yield of this compound (88%) from fed p-coumaric acid, resulting in a titer of 0.88 mM. However, rapid degradation of this compound has also been observed in P. rubens cultures, suggesting the presence of fungal degradation pathways distinct from those reported in other fungi. Investigating and mitigating this degradation is an important aspect for improving this compound yields in this host.

Data from a study on this compound production in engineered Penicillium rubens:

StrainPrecursor FedThis compound Titer (mM)Molar Yield (%)
P. rubens 4xKO-3Fp-coumaric acid0.8888

Data derived from search results.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound932
4-Coumaroyl-CoA6440013
Malonyl-CoA644066
Phenylalanine614 [Search needed]
Tyrosine6057
Shikimic acid10059 [Search needed]
Cinnamic acid444539
p-Coumaric acid637542
This compound chalcone5281124 [Search needed]
This compound 7-sulfate16018930 [Search needed]
Malonate867 [Search needed]
Acetyl-CoA444069 [Search needed]
Oxaloacetate970 [Search needed]
Phosphoenolpyruvate10501 [Search needed]
Eriodictyol (B191197)439247 [Search needed]
Pinocembrin (B1678385)10113 [Search needed]

This compound, a significant flavanone, serves as a pivotal intermediate in the intricate biosynthesis of a wide array of bioactive flavonoids. Traditionally sourced through extraction from plant materials, the escalating global demand coupled with the inherently low natural abundance of this compound has catalyzed significant research into alternative production methods. Microbial biosynthesis, leveraging genetically engineered microorganisms, has emerged as a promising, controlled, and sustainable strategy for producing this compound.

The primary route for this compound biosynthesis is the phenylpropanoid pathway. This metabolic cascade typically commences with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. This critical step is catalyzed by the enzyme chalcone synthase (CHS). The product of this condensation is this compound chalcone, which subsequently undergoes isomerization to form this compound, a reaction facilitated by chalcone isomerase (CHI). The essential precursor, p-coumaroyl-CoA, is synthesized from the aromatic amino acids phenylalanine or tyrosine through a series of enzymatic transformations involving phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL), followed by cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL).

This compound Production in Prokaryotic Hosts

Prokaryotic organisms, particularly bacteria, have been extensively investigated and engineered for the heterologous production of this compound. Their rapid growth rates, relatively simple genetic manipulation, and well-understood metabolic pathways make them attractive platforms for synthetic biology applications.

Escherichia coli as a Biofactory

Escherichia coli stands out as a widely utilized microbial cell factory for the biosynthesis of this compound. Metabolic engineering efforts in E. coli are commonly directed towards augmenting the intracellular pools of the key precursors, malonyl-CoA and p-coumaroyl-CoA, and optimizing the functional expression of heterologous plant-derived enzymes, specifically CHS and CHI.

Successful reconstitution of the this compound biosynthesis pathway in E. coli has been achieved through the expression of enzymes sourced from various plant species, including 4CL from Arabidopsis thaliana, CHS from Petunia hybrida, and CHI from Citrus maxima. Increasing the availability of acetyl-CoA, a direct precursor for malonyl-CoA, has been demonstrated to enhance this compound production. Precise modulation of genes within central metabolic pathways, such as pckA, which influences the oxaloacetate-phosphoenolpyruvate node, can effectively redirect carbon flux towards the this compound biosynthetic route. Both transcriptional and translational regulation of pckA expression have been shown to result in substantial increases in this compound titers.

The limited availability of intracellular malonyl-CoA represents a significant bottleneck in microbial this compound production. To overcome this, engineering strategies such as promoter engineering have been employed to fine-tune the expression of acetyl-CoA carboxylase, leading to improved this compound yields. The introduction of a malonate assimilation pathway, involving the overexpression of malonate synthase (MatB) and malonate carrier protein (MatC) from Rhizobium trifolii, has also been effective in boosting this compound production in E. coli by enabling the utilization of exogenous malonate as a substrate for malonyl-CoA synthesis.

Iterative high-throughput screening methods employing libraries of constitutive promoters with varying strengths have been successfully applied to optimize the expression levels of the genes within the this compound biosynthetic pathway in E. coli. This approach has yielded engineered strains exhibiting significantly higher this compound titers compared to those optimized using more traditional modular strategies.

Detailed research findings on engineered E. coli strains highlight the impact of metabolic interventions on this compound production. For instance, a study focusing on optimizing pckA expression for this compound production from acetate demonstrated a remarkable increase in titer:

StrainThis compound Titer (mg/L)Fold Increase (vs. unoptimized)
Unoptimized Strain~2.451.0
Flux-Optimized Strain122.1249.8

Data derived from search result.

Another study explored the production of sulfated this compound, specifically this compound 7-sulfate, in engineered E. coli expressing a sulfotransferase from Arabidopsis thaliana. This engineered strain achieved a bioproductivity of 135.49 μM (approximately 47.7 mg/L) in a 3-L fermenter within 36 hours.

Acinetobacter baylyi ADP1 Metabolic Engineering

Acinetobacter baylyi ADP1 represents another prokaryotic host that has been investigated for this compound production. Similar to E. coli, the core this compound synthesis pathway, mediated by CHS and CHI, is introduced into A. baylyi ADP1. The efficiency of this pathway is contingent upon the adequate supply of malonyl-CoA and p-coumaroyl-CoA. Research efforts have focused on establishing the this compound production pathway from coumarate, proceeding through a chalcone intermediate in A. baylyi ADP1.

Studies have included small-scale production and fed-batch fermentation experiments to evaluate and monitor this compound production in engineered A. baylyi ADP1 strains.

Streptomyces clavuligerus Biosynthetic Mechanisms

Intriguingly, this compound has been identified as a natural product of the actinobacterium Streptomyces clavuligerus. This discovery was significant as it marked the first reported instance of natural this compound production in a prokaryotic organism. S. clavuligerus is a well-known microorganism recognized for its industrial production of clavulanic acid.

The biosynthesis of this compound in S. clavuligerus involves a specific set of enzymes: a chalcone synthase (ncs) that utilizes p-coumaric acid as the starter unit, a P450 monooxygenase (ncyP), and a PAL/TAL ammonia lyase (tal). Genetic studies, including gene deletion and complementation experiments, have confirmed that these three genes are essential for this compound biosynthesis in S. clavuligerus. Notably, unlike the typical organization of genes involved in secondary metabolite biosynthesis in Streptomyces, these this compound biosynthetic genes are not found in a single clustered locus.

In S. clavuligerus, the p-coumaric acid starter unit is derived from L-tyrosine through the action of the TAL enzyme. While plants employ a chalcone isomerase to catalyze the cyclization of this compound chalcone, it is hypothesized that S. clavuligerus utilizes the P450 monooxygenase (ncyP) to facilitate this cyclization step. Supplementation of S. clavuligerus cultures with phenylalanine or tyrosine has been shown to lead to increased this compound production.

This compound Production in Eukaryotic Microbial Hosts

Eukaryotic microbial hosts, including yeasts and filamentous fungi, offer distinct advantages for the production of complex natural products like flavonoids. These advantages stem from their cellular compartmentalization, which can help channel metabolic intermediates, and their capacity for post-translational modifications that may be necessary for the proper folding and function of heterologous enzymes.

Saccharomyces cerevisiae Engineering for Flavonoid Production

Saccharomyces cerevisiae, commonly known as baker's yeast, is a well-established model organism and a favored host for metabolic engineering applications due to its rapid growth, genetic tractability, and extensive availability of molecular tools. S. cerevisiae has been successfully engineered to produce this compound using various carbon sources, including glucose.

The complete this compound biosynthetic pathway has been functionally reconstituted in S. cerevisiae through the heterologous expression of key enzymes such as PAL/TAL, 4CL, CHS, and CHI. Systems biology approaches, including in silico metabolic modeling and prediction, have been instrumental in identifying and optimizing the most efficient metabolic routes for this compound biosynthesis within the yeast cellular environment. Innovative molecular strategies, such as bicistronic expression systems employing 2A peptide sequences, have been implemented to enable the simultaneous expression of multiple genes involved in the this compound pathway from a single transcript in S. cerevisiae.

A critical factor for enhancing this compound production in S. cerevisiae is increasing the intracellular supply of precursors like p-coumaric acid and malonyl-CoA. Metabolic engineering strategies have focused on optimizing the native shikimic acid and aromatic amino acid pathways to redirect metabolic flux towards these precursors. Overexpression of endogenous genes involved in malonyl-CoA synthesis and the introduction of heterologous pathways have also been explored to boost malonyl-CoA availability.

Screening different gene sources for enzymes such as 4CL and CHS has proven to be a highly effective strategy for significantly improving this compound yields in engineered S. cerevisiae strains. Various combinations of 4CL and CHS enzymes from different plant species have been systematically evaluated to identify optimal pairings that maximize catalytic efficiency and this compound production.

Reported this compound titers in engineered S. cerevisiae vary depending on the specific engineering strategies employed. One study reported a titer of 6.10 ± 0.52 mg/L (equivalent to 22.41 ± 1.91 µM) with a productivity of 40.67 ± 3.47 µg/Lh in batch fermentation. Another study achieved titers of 28.68 mg/L and up to 24 mg/L by optimizing enzyme combinations through gene source screening. More recent advancements utilizing comprehensive systems engineering approaches, which involve optimizing multiple metabolic pathways and regulating subcellular carbon trafficking, have led to significantly higher this compound titers, reaching 986.2 mg/L in shake flasks and an impressive 3420.6 mg/L in a 5 L bioreactor.

Data from a study demonstrating the impact of gene source screening on this compound production in S. cerevisiae:

4CL Gene SourceCHS Gene SourceThis compound Production (mg/L)
A. thalianaA. thaliana0.26
M. truncatulaV. vinifera24.00
M. truncatulaG. uralensis24.00
Best CombinationBest Combination28.68

Data derived from search result.

Filamentous Fungi Systems (e.g., Penicillium rubens) for this compound Production

Filamentous fungi, such as Penicillium rubens, have also been investigated as promising host organisms for the heterologous production of this compound. P. rubens is a well-characterized filamentous fungus with a history of use in the industrial production of various compounds, including β-lactam antibiotics.

The introduction of plant-derived genes encoding CHS and 4CL into the genome of P. rubens has enabled the biosynthesis of this compound when the fungus is supplied with p-coumaric acid as a precursor. While initial experiments involving the expression of only 4CL suggested that native CoA ligases in P. rubens could partially facilitate the conversion of p-coumaric acid, the coexpression of both heterologous plant CHS and 4CL genes proved to be a more effective strategy for achieving higher this compound titers.

Data from a study on this compound production in engineered Penicillium rubens:

StrainPrecursor FedThis compound Titer (mM)Molar Yield (%)
P. rubens 4xKO-3Fp-coumaric acid0.8888

Data derived from search results.

Optimization Strategies for Heterologous this compound Production

Precursor Supplementation and Carbon Source Utilization

Efficient supply of the key precursors, p-coumaroyl-CoA and malonyl-CoA, is critical for high-level this compound production in heterologous hosts. biorxiv.orgacs.orgacs.orgresearchgate.net Limited availability of these precursors, particularly malonyl-CoA, is often a major bottleneck in microbial this compound production, as malonyl-CoA is also heavily utilized in primary metabolism for fatty acid biosynthesis. acs.orgasm.orgacs.org

Supplementation of the culture medium with precursors like p-coumaric acid or malonate can enhance this compound production. acs.orgasm.orgacs.org Studies have shown that feeding p-coumaric acid can lead to significantly higher this compound titers compared to production solely from glucose. asm.org For instance, S. cerevisiae has been reported to produce up to 650 mg/L of this compound when fed p-coumaric acid, compared to up to 100 mg/L from glucose. asm.org

The choice of carbon source also significantly impacts this compound yield. Different carbon sources can influence the availability of precursors like malonyl-CoA. Studies in Penicillium rubens showed that utilizing glucose rather than lactose (B1674315) notably increased the final titers of this compound. acs.org Cultivation in fructose- or sucrose-containing media also supported higher conversion of fed p-coumaric acid and accumulation of this compound compared to lactose. acs.org In engineered S. cerevisiae strains, using sucrose (B13894) and glycerol (B35011) as carbon sources instead of glucose has been shown to increase this compound yield, attributed to different breakdown processes of these sugars. acs.orgresearchgate.net

Metabolic Flux Redirection and Bottleneck Alleviation

Redirecting metabolic flux towards the this compound biosynthetic pathway and alleviating bottlenecks are crucial for improving production. acs.orgasm.orgacs.org Strategies often involve increasing precursor supply and inhibiting competing pathways that divert carbon flux away from this compound synthesis. acs.org

One significant bottleneck is the limited availability of intracellular malonyl-CoA. acs.orgasm.orgacs.org Metabolic engineering approaches to increase malonyl-CoA supply include overexpression of genes involved in its synthesis, such as acetyl-CoA carboxylase (ACC), or introducing pathways for malonate assimilation. acs.orgacs.orgresearchgate.net

Another common bottleneck occurs downstream of p-coumaric acid, particularly at the chalcone synthase (CHS) step, as CHS can have low catalytic activity. nih.gov Accumulation of intermediate metabolites like p-coumaric acid can indicate a bottleneck in downstream reactions. acs.orgresearchgate.netnih.govplos.org Alleviating this bottleneck can involve increasing the expression or activity of downstream enzymes like CHS and chalcone isomerase (CHI). nih.govacs.org

Metabolic flux can also be redirected by eliminating genes of competing pathways or overexpressing genes of by-product formation to reduce the accumulation of toxic intermediates. asm.org For example, in S. cerevisiae, deregulation of aromatic amino acid synthesis can increase phenylalanine and tyrosine levels, but may also lead to the accumulation of byproducts like phenylethanol. nih.gov Strategies to reduce the diversion of aromatic amino acid biosynthesis into byproducts are necessary. nih.gov

In E. coli utilizing acetate as a carbon source, metabolic flux redistribution via glyoxylate (B1226380) cycle activation and optimization of flux at the oxaloacetate (OAA)-phosphoenolpyruvate (PEP) node have been identified as important for efficient this compound production. nih.govresearchgate.net Overexpression of genes like acs (acetyl-CoA synthase) and controlled expression of pckA (phosphoenolpyruvate carboxykinase) can enhance acetyl-CoA availability and redirect flux towards this compound biosynthesis. nih.govresearchgate.netoup.com

Gene Selection and Enzyme Engineering for Enhanced Yields

The selection of genes encoding the pathway enzymes and engineering these enzymes for enhanced activity and specificity are vital for improving this compound yield in heterologous hosts. asm.orgacs.orgacs.org The origin of the enzyme can significantly influence its activity and affect the production rate. acs.org

Key enzymes in the heterologous this compound pathway include PAL/TAL, 4CL, CHS, and CHI. acs.orgasm.orgresearchgate.net Studies have explored using genes from various plant species and microorganisms. asm.orgacs.orgnih.gov For instance, in S. cerevisiae, genes from Rhodobacter capsulatus (PAL/TAL), Solanum lycopersicum (4CL), Hypericum androsaemum (CHS), and Glycine max (CHI) have been used. asm.org The selection can be guided by criteria such as previous evidence of expression in the host, low Michaelis-Menten constant (KM), and the existence of beneficial mutations. asm.org

Enzyme engineering, such as directed evolution, can be applied to improve the catalytic activity of key enzymes like CHS, which is often a rate-limiting step. nih.govacs.org Biosensors for this compound or its intermediates can be used for high-throughput screening of enzyme variants with improved performance. acs.orgnih.gov

Overexpression of pathway genes is a common strategy to increase enzyme levels and drive flux through the pathway. acs.orgacs.orgnih.gov However, simply overexpressing genes may not be sufficient and can sometimes lead to the accumulation of intermediates if downstream steps are limiting. nih.govplos.org Balancing the expression levels of multiple genes in the pathway is crucial for optimal flux. researchgate.netplos.org Strategies like modular pathway engineering, where the pathway is divided into modules and expression levels are combinatorially tuned, have been developed to achieve this balance. researchgate.netplos.org

Fermentation Conditions Optimization

Optimizing fermentation conditions, including media composition, pH, temperature, and aeration, plays a significant role in maximizing heterologous this compound production. acs.orgmdpi.comresearchgate.netacs.org

Media composition, particularly the carbon source, can impact precursor availability as discussed earlier. acs.orgacs.orgresearchgate.net The pH of the culture medium can also influence enzyme activity and product accumulation. Studies in P. rubens showed that optimizing the pH of the media, in addition to changing the carbon source, significantly increased this compound titer. acs.org A pH of 8.0 was found to be optimal in one study. acs.org

Aeration conditions can also affect this compound production, particularly in E. coli. Different aeration levels can influence cell growth and the balance of metabolic pathways. mdpi.com Studies have shown that optimizing dissolved oxygen levels during fermentation can improve this compound titers. mdpi.com

The duration of fermentation is another important factor, as this compound can be subject to degradation over time in some hosts. acs.org Monitoring product accumulation and identifying the optimal harvest time is necessary. acs.org

This compound Degradation Pathways in Engineered Hosts

Degradation of the target product, this compound, by the engineered host or contaminating microorganisms can significantly reduce the final yield. acs.org While plants synthesize this compound, some microorganisms possess pathways to degrade flavonoids, potentially using them as carbon sources or as a detoxification mechanism. acs.org

Studies in P. rubens have observed rapid degradation of this compound along with product accumulation over time. acs.org The concentration of this compound in cultures has been shown to decrease linearly over several hours. acs.org

In bacteria, degradation pathways for flavonoids have been proposed, and some genes potentially associated with the degradation of aromatic compounds have been identified. acs.org For example, an operon in Herbaspirillum seropedicae SmR1 has been shown to be involved in this compound degradation, and its expression is induced by this compound and other related flavonoids. acs.org

Structure Activity Relationship Sar Studies of Naringenin and Its Derivatives

Influence of Hydroxyl Substituents on Biological Activities

The position and number of hydroxyl groups on the flavonoid structure, including naringenin (B18129), play a critical role in their biological activities, particularly antioxidant capacity. Studies comparing this compound (with hydroxyl groups at 4', 5, and 7) to related flavonoids like pinocembrin (B1678385) and eriodictyol (B191197) have demonstrated the impact of B-ring hydroxylation on antioxidant activity. Eriodictyol, possessing two hydroxyl groups on the B-ring, exhibited significantly higher antioxidant activity compared to this compound and pinocembrin, which have one and no hydroxyl groups on the B-ring, respectively. acs.org Specifically, the IC50 values for inhibiting reactive oxygen species (ROS) production in a cellular model were 17.4 ± 0.40 µM for eriodictyol, 30.2 ± 0.61 µM for this compound, and 44.9 ± 0.57 µM for pinocembrin. acs.org This suggests that additional hydroxyl groups on the B-ring enhance the ability of these compounds to scavenge free radicals. Furthermore, the position of hydroxyl groups can influence interactions with biological targets, such as the C1B domain of PKCδ. acs.org

Previous research also indicates that a methoxy (B1213986) or hydroxy substituent at the C-7 position of the flavanone (B1672756) can enhance inhibitory effects on certain cancer cell lines, such as human colon carcinoma (HCT)-116 cells. mdpi.com

Effects of Prenylation on Activity and Cellular Uptake

Prenylation, the addition of a prenyl group to the this compound structure, has been shown to significantly influence its biological activities and cellular uptake. The prenyl group, a lipophilic isoprenoid chain, can enhance cell permeability. researchgate.nettum.de Studies on prenylated this compound derivatives have revealed that the position of the prenyl group affects both anti-influenza virus activity and intracellular distribution. researchgate.net Prenylated this compound derivatives demonstrated strong anti-influenza virus effects, correlating with higher intracellular uptake as observed through fluorescence studies. researchgate.net The steric factor introduced by the prenyl group is considered important for anti-influenza A virus activity. researchgate.net The uptake mechanism can also differ depending on the prenylation position. researchgate.net

Impact of Oxime and Oxime Ether Derivatization on Antiproliferative and Antioxidant Activities

Derivatization of this compound to form oximes and oxime ethers can lead to compounds with altered and potentially enhanced biological activities, including antiproliferative and antioxidant effects. This compound oxime derivative ethers have shown very high antiproliferative activity against various cancer cell lines, including promyelocytic leukemia (HL-60) and breast cancer cell lines (MCF-7, MDA-MB-231). mdpi.com The addition of an oxime group to this compound has been reported to increase its antioxidant activity compared to the parent compound. researchgate.net Studies on naringin (B1676962) oxime, a related compound, showed higher cupric reducing antioxidant capacity (CUPRAC) compared to naringin. science.gov This highlights the potential of oxime and oxime ether modifications to improve the therapeutic potential of this compound.

Stereochemical Considerations and Enantiomeric Effects

This compound possesses a chiral center at the C-2 position, leading to the existence of (S)-naringenin and (R)-naringenin enantiomers. The stereochemistry at this position can influence biological activities. While (S)-naringenin is the predominant naturally occurring enantiomer nih.gov, studies on the biological properties of (R/S)-naringenin mixtures and individual enantiomers are important for understanding stereospecific interactions with biological targets. The biological properties attributed to (R/S)-naringenin include modulation of immune responses, antioxidant and antibacterial properties, and effects on cytochrome P450 enzymes. researchgate.net Obtaining enantiomerically pure forms is crucial for detailed biological testing and SAR studies related to stereochemical effects. researchgate.netresearchgate.net

Modifications to the Keto Group and Resulting Bioactivity

The keto group at the C-4 position of the flavanone structure is another site for potential modification, which can impact bioactivity. This keto group has been identified as a site for interaction in certain reactions, such as the attack by hydrated electrons, which is relevant to antioxidant mechanisms. science.gov Modifications to the keto group, such as reduction to a hydroxyl group (forming flavanols) or conversion to an oxime (as discussed in 4.3), can alter the electronic and steric properties of the molecule, thereby affecting its interactions with biological targets and subsequent bioactivity. For instance, reduced 4-chromanol (B72512) variants have shown more potent antituberculosis activity compared to their corresponding 4-chromanones. acs.org

Computational Approaches in SAR Elucidation

Computational methodologies play a vital role in modern SAR studies of compounds like this compound. Techniques such as molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationships (QSAR), and other chemoinformatics approaches are used to predict binding affinities, understand interaction modes with target proteins, and model ADMET properties. mdpi.comphcog.comresearchgate.netnih.govmdpi.com These in silico methods can complement experimental findings and accelerate the identification of promising this compound derivatives with desired biological activities. For example, molecular docking has been used to study the interaction of this compound with proteins involved in liver fibrosis and SARS-CoV-2 infection. phcog.comresearchgate.netresearchgate.netnih.gov Computational studies can help rationalize the observed effects of structural modifications and guide the synthesis of new derivatives with improved efficacy or selectivity. mdpi.commdpi.com

Preclinical Pharmacological Activities and Biological Effects

Anticancer Research

Naringenin (B18129) exhibits a range of anticancer effects, primarily attributed to its ability to modulate various cellular signaling pathways that are crucial for cancer progression. nih.gov In vitro and in vivo studies have consistently demonstrated its capacity to inhibit the growth and spread of numerous cancer types, including but not limited to breast, lung, liver, and melanoma. nih.govnih.govnih.gov Its anticancer activities are multifaceted, encompassing the inhibition of cancer cell growth, induction of programmed cell death, and interference with processes essential for tumor expansion and metastasis. nih.govnih.gov

Inhibition of Cancer Cell Proliferation in various Cell Lines

A fundamental aspect of this compound's anticancer profile is its ability to inhibit the proliferation of a wide spectrum of cancer cells. This inhibitory action has been observed in a dose-dependent manner across numerous cell lines derived from various human malignancies.

Breast Cancer: this compound has been shown to reduce cell proliferation in estrogen receptor (ER)-positive (MCF-7) and triple-negative breast cancer cell lines (MDA-MB-231, MDA-MB-468, BT-549). nih.govnih.gov

Lung Cancer: Studies have documented its anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including A549 and H1299. nih.govresearchgate.net

Gastric Cancer: The compound efficiently inhibits the proliferation of gastric cancer cells, as seen in the SGC-7901 and SNU-1 cell lines. researchgate.netnih.gov

Ovarian Cancer: In ovarian cancer cell lines such as Caov3 and SKOV3, this compound has been reported to inhibit cell proliferation, partly by inactivating the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway.

Cervical Cancer: Research has demonstrated significant inhibition of cell viability in cervical cancer cell lines, including HeLa, SiHa, and C33A.

Prostate Cancer: Antiproliferative activity has been noted in prostate cancer cells, for instance, in the DU145 cell line. mdpi.com

Bladder Cancer: this compound has been shown to reduce the viability of bladder cancer cells, including the TSGH-8301, 5637, and T24 cell lines. frontiersin.orgspandidos-publications.com

Liver Cancer: A substantial body of evidence supports this compound's ability to inhibit the growth of human hepatocellular carcinoma cells, with studies frequently utilizing the HepG2, Huh-7, and HA22T cell lines. nih.govsci-hub.catwaocp.org

Melanoma: In malignant melanoma, this compound inhibits tumor cell proliferation in a dose-dependent manner in both murine (B16F10) and human (SK-MEL-28) cell lines. nih.govresearchgate.net

Leukemia: The compound has also been reported to have cytotoxic effects against leukemia cells, such as the HL-60 cell line. waocp.org

Table 1: this compound's Inhibitory Effect on Cancer Cell Line Proliferation This table is interactive. You can sort and filter the data.

Cancer Type Cell Line(s) Key Findings
Breast MCF-7, MDA-MB-231, MDA-MB-468, BT-549 Dose-dependent inhibition of proliferation. nih.govnih.gov
Lung A549, H1299 Significant inhibition of cell viability. nih.govresearchgate.net
Gastric SGC-7901, SNU-1 Efficiently inhibited cell proliferation in a time- and concentration-dependent manner. researchgate.netnih.gov
Ovarian Caov3, SKOV3 Inhibited cell proliferation through pathways like PI3K/Akt.
Cervical HeLa, SiHa, C33A Exerted significant inhibition on cell viability.
Prostate DU145 Suppressed invasiveness and proliferation. mdpi.com
Bladder TSGH-8301, 5637, T24 Reduced cell viability and proliferation. frontiersin.orgspandidos-publications.com
Liver HepG2, Huh-7, HA22T Strong inhibitory effect on growth. nih.govsci-hub.catwaocp.org
Melanoma B16F10, SK-MEL-28 Inhibited tumor cell proliferation in a dose-dependent manner. nih.govresearchgate.net

| Leukemia | HL-60 | Demonstrated cytotoxic activity. waocp.org |

Induction of Apoptosis in Neoplastic Cells

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells through multiple molecular mechanisms. A common pathway involves the generation of intracellular reactive oxygen species (ROS). nih.gov This oxidative stress can trigger the mitochondrial-mediated apoptosis pathway. nih.gov Key events in this process include a decrease in the mitochondrial membrane potential, an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the subsequent release of cytochrome C from the mitochondria. nih.govresearchgate.net This cascade leads to the sequential activation of effector caspases, particularly caspase-3 and caspase-9, which are crucial executioners of apoptosis. nih.govresearchgate.net Studies in melanoma and gastric cancer cells have shown that this compound treatment significantly upregulates cleaved caspase-3. nih.govresearchgate.netresearchgate.net Furthermore, in oral cancer cells, this compound-induced apoptosis is mediated by the upregulation of Bid and downregulation of Bcl-xl. benthamdirect.com

Cell Cycle Arrest Mechanisms

Another critical anticancer mechanism of this compound is its ability to halt the cell cycle, thereby preventing cancer cells from dividing and proliferating. Research has shown that this compound can cause cell cycle arrest at different phases, most notably the G0/G1 and G2/M phases. nih.govresearchgate.net In human hepatocellular carcinoma HepG2 cells, this compound treatment leads to an accumulation of cells in both the G0/G1 and G2/M phases, an effect linked to the rapid accumulation of the tumor suppressor protein p53. nih.govresearchgate.net Similarly, in non-small cell lung cancer cells (H1299 and A549), this compound induces G2/M phase arrest, which is associated with the downregulation of key cell cycle proteins cyclin B1 and cyclin-dependent kinase 1 (CDK1). researchgate.netijbs.com In cervical cancer cells, this compound has also been observed to arrest the cell cycle, contributing to its antiproliferative effects. rsc.org

Inhibition of Cancer Cell Migration and Invasion

Metastasis, the process of cancer cells spreading to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated a significant ability to inhibit the migration and invasion of various cancer cells. nih.govnih.govresearchgate.net A key mechanism underlying this effect is the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. nih.govnih.govnih.gov These enzymes are responsible for degrading the extracellular matrix, a crucial step for cancer cell invasion. nih.gov this compound has been shown to reduce the expression and activity of MMP-2 and MMP-9 in lung, gastric, bladder, and liver cancer cells. nih.govspandidos-publications.comsci-hub.catnih.gov For instance, in A549 lung cancer cells and SGC-7901 gastric cancer cells, this compound treatment dramatically decreased cell migration and invasion, which correlated with the downregulation of MMP-2 and MMP-9. nih.govnih.gov This inhibition is often linked to the suppression of signaling pathways such as the Akt pathway. nih.govspandidos-publications.com

Anti-Angiogenic Effects in Tumor Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. This compound exerts anti-angiogenic effects, as demonstrated in both in vitro and ex vivo models. nih.govmetajournal.com It has been shown to potently suppress the migration and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs), which are critical steps in the angiogenic process. nih.govresearchgate.net Furthermore, in an ex vivo rat aorta ring assay, this compound significantly attenuated the sprouting of microvessels. nih.govresearchgate.net Mechanistically, these anti-angiogenic effects have been linked to the downregulation of the gene expression of Tie2, a tyrosine kinase receptor crucial for vessel maturation and stability. nih.govmetajournal.com

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal, fibroblast-like properties, which enhances their motility and invasiveness, facilitating metastasis. This compound has been found to inhibit and potentially reverse EMT. Studies on pancreatic cancer cells have shown that this compound can suppress the TGF-β1-induced EMT. This is achieved by inhibiting the TGF-β1/Smad3 signaling pathway, which is a key regulator of EMT. Consequently, this compound down-regulates the expression of mesenchymal markers such as vimentin (B1176767) and N-cadherin, while up-regulating the epithelial marker E-cadherin. This action effectively suppresses the migration and invasion of cancer cells.

Modulation of Multidrug Resistance in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a variety of anticancer drugs. Research indicates that this compound can modulate MDR through various mechanisms.

One key finding is that this compound can enhance the effectiveness of chemotherapeutic agents like doxorubicin (B1662922). nih.gov Studies on A549 (lung carcinoma) and MCF-7 (breast cancer) cells showed that this compound increased the cellular accumulation of doxorubicin by inhibiting its efflux. nih.govresearchgate.net This effect was attributed to the selective inhibition of Multidrug Resistance-Associated Proteins (MRPs), without affecting the activity of P-glycoprotein (P-gp), another major MDR transporter. nih.govresearchgate.net Consequently, the combination of doxorubicin and this compound resulted in a lower concentration of doxorubicin needed to achieve a cytotoxic effect. nih.gov

In contrast, while this compound itself may not directly inhibit P-gp, it serves as a foundational structure for developing potent P-gp modulators. nih.gov Synthetic derivatives of this compound have been created that act as strong inhibitors of P-gp, effectively reversing MDR in cancer cells that overexpress this transporter. nih.gov Furthermore, the related compound naringin (B1676962) has been shown in animal bioassays to lower the expression of P-gp when administered before doxorubicin, increasing the cancer cells' sensitivity to the drug. researchgate.netznaturforsch.com Naringin appears to interact directly with the transporter, inhibiting its ATPase activity. researchgate.netznaturforsch.com

Table 2: this compound's Role in Modulating Multidrug Resistance

Cell Line/ModelResistance ProteinEffect of this compound/NaringinOutcome
A549, MCF-7 cellsMRPs (Multidrug Resistance-Associated Proteins)Selective inhibition of MRP-mediated drug efflux. nih.govresearchgate.netIncreased intracellular doxorubicin accumulation; enhanced cytotoxicity of doxorubicin. nih.gov
Human ABCB1-transfected mouse T-lymphoma cellsP-gp (P-glycoprotein)This compound derivatives strongly modulated P-gp. nih.govReversal of P-gp mediated multidrug resistance. nih.gov
Animal BioassayP-gp (P-glycoprotein)Naringin pre-treatment lowered P-gp expression. researchgate.netznaturforsch.comIncreased sensitivity to doxorubicin. researchgate.netznaturforsch.com

Neuroprotective Research

This compound has demonstrated significant neuroprotective potential in a variety of preclinical models, suggesting its utility in mitigating neuronal damage and dysfunction associated with neurodegenerative diseases and neurotoxicity.

This compound has been shown to protect neuronal cells from toxicity and programmed cell death (apoptosis) induced by various agents. In cultured mouse neuroblastoma cells, this compound pre-treatment prevented cell death caused by the pesticide carbaryl. nih.gov This protection was associated with a reduction in oxidative stress, maintenance of mitochondrial membrane integrity, upregulation of the anti-apoptotic protein Bcl-2, and downregulation of pro-apoptotic proteins Bax and Caspase-3. nih.gov

Similarly, this compound protects against neurotoxicity induced by the neurotransmitter glutamate. fao.org In primary cultured hippocampal neurons, it mitigated glutamate-induced excitotoxicity by regulating the phosphorylation of key survival proteins, Erk1/2 and Akt. fao.orgnih.gov It also reduced the expression of the cell death proteases caspase-3 and calpain-1. nih.gov

In models relevant to Alzheimer's disease, this compound prevented neurotoxicity and apoptosis in PC12 cells exposed to amyloid-beta (Aβ) peptides. nih.gov The mechanism involves the inhibition of caspase-3 and the activation of the PI3K/Akt survival pathway. nih.gov Research also indicates that this compound can protect against cerebral ischemic injury by inhibiting mitochondria-mediated neuronal apoptosis. researchgate.net This neuroprotective effect is also linked to its ability to activate the Nrf2/ARE antioxidant signaling pathway. spandidos-publications.com

Table 3: this compound's Mechanisms for Preventing Neurotoxicity and Apoptosis

Neurotoxic AgentCell/Animal ModelProtective Mechanisms
Carbaryl (pesticide)Mouse Neuroblastoma CellsReduced ROS, maintained mitochondrial potential, downregulated Bax/Caspase-3, upregulated Bcl-2. nih.gov
GlutamatePrimary Mouse Hippocampal NeuronsRegulated Erk1/2 and Akt phosphorylation; reduced caspase-3 and calpain-1. fao.orgnih.gov
Amyloid-beta (Aβ)PC12 CellsInhibited caspase-3, activated PI3K/Akt pathway, activated AMPK-mediated autophagy. nih.govresearchgate.net
IschemiaRat Model of StrokeInhibited mitochondria-mediated apoptosis. researchgate.net

Promotion of Neurogenesis and Neuronal Growth

Beyond protecting existing neurons, this compound and its related compounds may also promote the formation of new neurons (neurogenesis). This compound can induce a shift in microglia (the brain's immune cells) towards an M2 phenotype, which is known to release anti-inflammatory and neurotrophic factors that support neurogenesis. nih.gov Furthermore, studies have shown that this compound can enhance the release of crucial growth factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), from astroglial cells. nih.gov

Research on the closely related glycoside, naringin, has provided more direct evidence. In mouse models, naringin treatment promoted adult hippocampal neurogenesis. nih.gov It achieved this by enhancing the proliferation of neural stem/progenitor cells (NSPCs) and accelerating their differentiation and maturation into new neurons. nih.gov The study also observed that naringin could induce the migration of these newly formed neurons, which is a critical step in their integration into neural circuits. nih.gov

The neuroprotective and neurogenic effects of this compound translate to functional improvements in animal models of neurodegenerative diseases. In a mouse model of Alzheimer's disease induced by amyloid-beta, oral administration of this compound ameliorated memory deficits. nih.gov Similarly, in a rat model of vascular dementia, this compound reversed cognitive impairments. researchgate.net Naringin has also been shown to significantly improve learning and memory dysfunction in mouse models of Alzheimer's disease. nih.govspandidos-publications.com

In models of Parkinson's disease, which is characterized by motor dysfunction, this compound has shown promising results. In rotenone-treated rats, this compound administration improved motor skills and body weight. nih.gov This was linked to the overexpression of protective proteins such as parkin and DJ-1 and a reduction in caspase levels. nih.gov Naringin also demonstrated the ability to ameliorate motor dysfunction in a vanadium-induced neurotoxicity model in rodents. aimspress.com

Table 4: Effects of this compound on Cognition and Motor Function in Animal Models

Animal ModelDisease ModelFunctional Improvement
MouseAlzheimer's Disease (Aβ-induced)Ameliorated memory deficit. nih.gov
RatVascular DementiaReversed cognitive deficits. researchgate.net
RatParkinson's Disease (Rotenone-induced)Improved motor skills and body weight. nih.govnih.gov
MouseAlzheimer's DiseaseImproved learning and memory (Naringin). spandidos-publications.com
RodentVanadium-induced NeurotoxicityAmeliorated motor dysfunction (Naringin). aimspress.com

Alleviation of Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative disorders. This compound exerts potent anti-neuroinflammatory effects by modulating key signaling pathways and reducing the production of inflammatory molecules. nih.gov It has been shown to suppress the NF-κB signaling pathway, a central regulator of inflammation, leading to decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). nih.govresearchgate.net

This compound also downregulates the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov This effect is mediated, in part, by the induction of suppressor of cytokine signaling 3 (SOCS-3). nih.gov Furthermore, this compound can reduce the activation of astrocytes, a type of glial cell involved in neuroinflammation, as indicated by the abatement of glial fibrillary acidic protein (GFAP). nih.gov The compound also inhibits other pro-inflammatory signaling pathways, including JNK, p38 MAPK, and Akt. nih.gov

Table 5: Anti-Neuroinflammatory Mechanisms of this compound

Inflammatory Mediator/PathwayEffect of this compound
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Decreased expression/release. nih.govresearchgate.net
Inflammatory Enzymes (iNOS, COX-2)Downregulated expression. nih.govnih.gov
NF-κB Signaling PathwaySuppressed activation. nih.gov
JNK, p38 MAPK, Akt PathwaysReduced phosphorylation/activation. nih.gov
SOCS-3Induced expression. nih.gov
GFAP (Astrocyte Activation Marker)Reduced expression. nih.gov

Anti-inflammatory Research

This compound exhibits significant anti-inflammatory properties by modulating various components of the immune response. nih.govtandfonline.com Its effects have been observed in various preclinical models, where it influences the production of inflammatory signaling molecules and the activity of immune cells.

A primary mechanism of this compound's anti-inflammatory action is the suppression of key pro-inflammatory mediators. In models of colitis, this compound administration has been shown to significantly down-regulate the expression of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govwjgnet.comacs.org It also reduces the expression of inducible Nitric Oxide Synthase (iNOS) and Monocyte Chemoattractant Protein-1 (MCP-1), which are involved in the inflammatory cascade. nih.gov In studies on neuroinflammation associated with Parkinson's disease models, this compound decreased the expression of TNF-α. nih.govnih.govmdpi.com Research in models of T cell-mediated immune responses, such as collagen-induced arthritis, has shown that this compound can reduce levels of IL-6 and Interleukin-17A (IL-17A), a cytokine central to certain autoimmune responses. nih.govmdpi.com Furthermore, in a study on colitis, naringin, a related compound, was found to reverse the increased levels of pro-inflammatory factors including TNF-α and Interferon-gamma (IFN-γ). frontiersin.org

This compound has been shown to exert direct modulatory effects on T lymphocytes, which are key drivers of many inflammatory and autoimmune conditions. nih.gov Studies indicate that this compound can suppress the activation and proliferation of T cells. researchgate.net In a model of contact hypersensitivity, a T cell-mediated immune reaction, this compound was found to inhibit T lymphocyte proliferation and induce their apoptosis. researchgate.net It also affects the differentiation of CD4+ T helper (Th) cells. Research has shown that this compound can reduce Th1 and Th17 responses, which are pro-inflammatory, without significantly affecting the Th2 response. nih.gov In a model of collagen-induced arthritis, this compound was found to alleviate the condition by curbing the migration and polarization of CD4+ T lymphocytes. mdpi.com

The anti-inflammatory potential of this compound has been demonstrated in animal models of induced colitis, which mimics human inflammatory bowel disease (IBD). nih.govuni.lubmj.com In mice with colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), oral administration of this compound significantly ameliorated symptoms such as colon shortening, which is a marker of inflammation. nih.gov Histological analysis confirmed that this compound protected the mucosal epithelium from DSS-induced damage. nih.gov The protective effect is linked to the inhibition of the TLR4/NF-κB signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines and mediators in the colon. nih.gov Similarly, in a rat model of acetic acid-induced colitis, pretreatment with this compound significantly reduced ulceration and inflammatory damage. wjgnet.com Studies with the related compound naringin also show significant alleviation of colitis symptoms, including reduced weight loss and disease activity index. acs.orgfrontiersin.orgresearchgate.net

Antioxidant Research

This compound is recognized for its potent antioxidant capabilities, which stem from its chemical structure and its ability to neutralize harmful free radicals. tandfonline.comvaia.com This activity is a cornerstone of its protective effects against various pathologies initiated or exacerbated by oxidative stress. frontiersin.org

This compound's antioxidant effect is directly related to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net Its molecular structure, particularly its hydroxyl (OH) groups, allows it to donate hydrogen atoms to free radicals, thereby neutralizing them. researchgate.net

In vitro cell-free assays have demonstrated this compound's capacity to effectively scavenge several types of ROS. It has shown the ability to neutralize hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and superoxide (B77818) anions (O₂•⁻). nih.gov The IC50 values, which represent the concentration required to scavenge 50% of the radicals, were determined to be 251.1 µM for hydroxyl radicals, 358.5 µM for hydrogen peroxide, and 360.03 µM for superoxide radicals in one study. nih.gov

In addition to scavenging ROS, this compound also targets RNS. It has been shown to inhibit the production of nitric oxide (NO) radicals, a key RNS, with an IC50 value of 185.6 µM in one analysis. nih.gov This scavenging of RNS, such as nitric oxide and peroxynitrite, helps to mitigate nitrosative stress, which, like oxidative stress, can damage cellular components. nih.govyoutube.com This dual action against both ROS and RNS underscores its comprehensive antioxidant profile. researchgate.net

Induction of Endogenous Antioxidant Systems

This compound has been shown to bolster the body's own antioxidant defenses by activating key signaling pathways. A primary mechanism is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.govspandidos-publications.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. nih.govnih.govcapes.gov.br

Preclinical studies have demonstrated that this compound can increase the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1). spandidos-publications.commdpi.com For instance, in neuronal cells, this compound treatment led to a dose- and time-dependent increase in the transcription of Nrf2, HO-1, and NQO1. spandidos-publications.com This activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway is crucial for protecting cells against oxidative damage. spandidos-publications.com In vivo, this compound administration in a mouse model of diabetes resulted in a significant, approximately 2.5-fold increase in Nrf2 expression in pancreatic tissues compared to control or untreated diabetic mice. nih.gov

Furthermore, this compound has been observed to directly increase the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comresearchgate.net By enhancing these enzymatic activities, this compound helps to neutralize harmful reactive oxygen species (ROS). researchgate.net Studies have also shown that this compound can increase the levels of glutathione (GSH), a critical non-enzymatic antioxidant. nih.govnih.gov

Prevention of Oxidative Stress and Lipid Peroxidation

This compound demonstrates a significant capacity to prevent oxidative stress and the subsequent damage to cellular components, particularly lipids. d-nb.infonih.govkarger.comnih.gov Its chemical structure, featuring hydroxyl groups and a 4-oxo substituent, allows it to effectively scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. nih.gov

In various preclinical models, this compound has been shown to reduce the production of ROS and reactive nitrogen species. nih.govnih.gov For example, it has demonstrated the ability to neutralize hydroxyl radicals, superoxide anions, and hydrogen peroxide in cell-free assays. nih.gov This free-radical scavenging activity contributes to the inhibition of lipid peroxidation, the process by which oxidants damage lipids in cell membranes. d-nb.info

In animal studies, this compound administration has been found to decrease levels of malondialdehyde (MDA) and lipid hydroperoxides, which are markers of lipid peroxidation. nih.govnih.gov For instance, in a model of alcohol-induced liver damage, this compound treatment decreased the levels of thiobarbituric acid reactive substances (TBARS), another indicator of lipid peroxidation. mdpi.com Similarly, in rats with hypertension, this compound treatment reduced serum levels of MDA. researchgate.net

Metabolic Disorder Research

This compound has been extensively investigated for its potential role in managing various aspects of metabolic disorders.

Glucose Homeostasis and Insulin (B600854) Sensitivity Enhancement

Preclinical studies suggest that this compound can improve glucose metabolism and enhance insulin sensitivity. nih.govoup.com In animal models of insulin resistance, such as those induced by high-fructose or high-fat diets, this compound administration has been shown to lower plasma glucose and insulin levels. mdpi.comresearchgate.net

One of the proposed mechanisms for this effect is the enhancement of insulin signaling pathways. Research has shown that this compound can increase the activity of protein tyrosine kinase (PTK) and decrease the activity of protein tyrosine phosphatase (PTP) in the liver, leading to improved tyrosine phosphorylation and insulin signaling. researchgate.net In human adipocytes, this compound has been found to increase the mRNA levels of glucose transporter type 4 (GLUT4), which is responsible for insulin-mediated glucose uptake into cells. mdpi.comnih.gov

A case study in a human subject with diabetes showed that this compound supplementation led to a 17.6% reduction in the homeostatic model assessment of insulin resistance (HOMA-IR), indicating improved insulin sensitivity. nih.gov In vitro studies on human adipocytes further support this, showing that this compound increases the expression of genes involved in insulin sensitivity. mdpi.com

Lipid Metabolism Regulation and Anti-Hyperlipidemic Effects

This compound has demonstrated significant effects on regulating lipid metabolism and combating high lipid levels in the blood. d-nb.infonih.gov In various animal models, this compound supplementation has been associated with a reduction in plasma levels of total cholesterol, triglycerides (TG), and low-density lipoprotein (LDL) cholesterol. karger.comnih.govahajournals.org

The mechanisms behind these anti-hyperlipidemic effects are multifaceted. This compound has been shown to inhibit the secretion of apolipoprotein B (ApoB), a primary component of VLDL and LDL particles, from liver cells. mdpi.comnih.govfrontiersin.org It also appears to enhance hepatic fatty acid oxidation through the activation of peroxisome proliferator-activated receptor-alpha (PPARα) and its coactivator PGC-1α. scienceopen.com Simultaneously, it can suppress the synthesis of new fatty acids by downregulating sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis. mdpi.comscienceopen.com

In LDL receptor-null mice fed a high-fat, high-cholesterol diet, this compound supplementation reduced plasma cholesterol by over 40% and attenuated plasma TG concentrations by approximately 50%. nih.gov This was associated with a significant reduction in hepatic TG secretion. nih.gov

Studies in Models of Non-alcoholic Fatty Liver Disease (NAFLD)

The beneficial effects of this compound on lipid metabolism and inflammation make it a compound of interest in the context of non-alcoholic fatty liver disease (NAFLD). d-nb.infooup.com NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to more severe liver conditions. frontiersin.org

In animal models of NAFLD induced by high-fat or methionine-choline deficient (MCD) diets, this compound has been shown to alleviate hepatic steatosis. nih.govfrontiersin.org It reduces the accumulation of lipids in the liver, as evidenced by histological analysis and measurements of liver TG and cholesterol content. frontiersin.orgresearchgate.net For example, in rats with high-fat diet-induced NAFLD, this compound treatment dose-dependently decreased serum levels of triglycerides, total cholesterol, and liver enzymes such as ALT and AST. frontiersin.org

The mechanisms underlying this compound's effects in NAFLD models include the modulation of lipid metabolism genes and the reduction of inflammation. nih.govcaringsunshine.com It has been found to down-regulate inflammatory pathways such as the NLRP3/NF-κB pathway in the liver. nih.gov

Table 1: Effects of this compound on NAFLD in Preclinical Models

ModelKey FindingsReference
High-Fat Diet-Induced NAFLD RatsDose-dependently decreased serum TG, TC, ALT, and AST. Alleviated ballooning degeneration and lipid accumulation in the liver. frontiersin.org
Methionine-Choline Deficient (MCD) Diet MiceReduced liver steatosis and injury. Down-regulated the NLRP3/NF-κB inflammatory pathway. nih.gov
Ldlr-/- Mice on a Western DietAmeliorated dyslipidemia and reduced hepatic steatosis. ahajournals.org
Lepob/ob MiceSignificantly reduced liver TG by 25%. oup.com

Antihypertensive Effects

Preclinical evidence suggests that this compound may possess antihypertensive properties. nih.gov In spontaneously hypertensive rats (SHR), treatment with this compound has been shown to reduce blood pressure. mdpi.com Similarly, in a rat model of obesity-associated hypertension induced by a high-fat diet, this compound administration led to a reduction in blood pressure. karger.comresearchgate.net

The mechanisms for these effects may be linked to this compound's ability to improve lipid profiles and reduce oxidative stress, both of which are contributing factors to hypertension. karger.comnih.gov In some hypertensive models, naringin, the glycoside of this compound, has been found to reduce the expression of angiotensin-converting enzyme 1 (ACE1), a key enzyme in the renin-angiotensin system that regulates blood pressure. nih.gov However, it's noteworthy that in some other models of hypertension, naringin did not significantly affect blood pressure, suggesting that its antihypertensive effects might be specific to the underlying cause of the hypertension. nih.gov

Table 2: Preclinical Antihypertensive Effects of this compound

Hypertension ModelEffect of this compound/NaringinReference
Spontaneously Hypertensive Rats (SHR)Reduced blood pressure. mdpi.com
High-Fat Diet-Induced Hypertensive RatsReduced blood pressure. karger.comresearchgate.net
Renal Artery Occlusion-Induced Hypertensive RatsNaringin reduced blood pressure. nih.gov
Two-Kidney One-Clip (2K1C) Hypertensive RatsNaringin did not significantly affect blood pressure. nih.gov

Antiviral Research

This compound, a flavanone (B1672756) found in citrus fruits, has demonstrated a range of antiviral properties in preclinical studies against several viruses. nih.govmdpi.comnih.gov Its mechanisms of action often involve interfering with viral entry, replication, and the host's inflammatory response. nih.govfrontiersin.org

Research has shown this compound's potential against various RNA viruses. In studies on Hepatitis C virus (HCV), this compound was found to inhibit the secretion of viral particles from infected human hepatoma cells (Huh7.5.1). nih.gov This was achieved by reducing the secretion of apolipoprotein B100 (apoB100), a component necessary for HCV infection, and blocking the assembly of infectious virus particles without affecting intracellular viral RNA or protein levels. nih.gov

This compound's activity has also been evaluated against arboviruses. It has shown inhibitory effects on Zika virus (ZIKV) infection in human A549 cells and primary human monocyte-derived dendritic cells in a concentration-dependent manner. nih.gov Studies on Dengue virus (DENV) have yielded varied results. One study reported that this compound exhibited direct virucidal activity against DENV type-2 but did not inhibit viral replication. nih.gov Conversely, another study found that this compound could inhibit the replication of all DENV serotypes in infected Huh7.5 cells. nih.gov The antiviral effects have also been observed against Chikungunya virus (CHIKV). nih.gov

Furthermore, in the context of coronaviruses, this compound has been investigated for its potential to inhibit viral replication by targeting key viral enzymes. Studies on Porcine epidemic diarrhea virus (PEDV), a type of coronavirus, suggest that this compound may exert its antiviral effects by interacting with viral replicase proteins like 3CLpro and PLP-2, which are crucial for the formation of non-structural proteins and viral replication. nih.gov Computational studies also suggest this compound can bind to viral proteases of SARS-CoV-2, potentially inhibiting viral replication. mdpi.comresearchgate.net

The table below summarizes the preclinical antiviral activities of this compound against various viruses.

VirusModel SystemObserved Antiviral Effects & Mechanisms
Hepatitis C Virus (HCV) Human hepatoma cells (Huh7.5.1)Inhibited secretion of apoB100-dependent HCV; Blocked assembly of infectious virus particles. nih.gov
Dengue Virus (DENV) In vitro cell cultures (Huh7.5)Showed direct virucidal activity against DENV-2; Inhibited replication of all DENV serotypes. nih.gov
Zika Virus (ZIKV) Human A549 cells; Human monocyte-derived dendritic cellsInhibited ZIKV infection in a concentration-dependent manner. nih.gov
Chikungunya Virus (CHIKV) Preclinical modelsTested for antiviral activity. nih.gov
Porcine Epidemic Diarrhea Virus (PEDV) In vitro cell culturesInhibited viral titer, mRNA, and protein levels; Interacted with viral replicase proteins (3CLpro, PLP-2). nih.gov
SARS-CoV-2 Computational/Molecular Docking StudiesPredicted to bind to viral proteases (3CLpro, Mpro, PLpro) and host receptors (ACE2), potentially inhibiting viral entry and replication. nih.govmdpi.comresearchgate.netnih.gov

This compound and its derivatives have been identified as potential agents against the influenza virus in preclinical research. nih.gov Studies evaluating this compound against the A/PR/8/34 influenza strain in Madin-Darby canine kidney (MDCK) cells determined its inhibitory activity. researchgate.net

The chemical structure of the flavanone plays a significant role in its anti-influenza efficacy. Research has shown that the addition of a prenyl group to the this compound structure, creating prenylated this compound (such as 8-PN and 6-PN), dramatically increases its anti-influenza virus activity compared to the parent compound. nih.gov For instance, 8-PN and 6-PN demonstrated strong activity with IC50 values of 24 and 38 μM, respectively, while this compound's IC50 was 290 μM. nih.gov This suggests that prenylation is a key factor in enhancing the compound's antiviral potential. nih.govresearchgate.net The position of this substituent group also appears to influence the mechanism of inhibition, with 8-PN showing a high inhibitory effect during the virus adsorption period, while 6-PN demonstrated greater inhibition during post-entry stages of replication. nih.gov

Further structural modifications revealed that substituents at the 8-position are essential for anti-influenza activity, whereas modifications at other positions, such as the 4' and 7' positions, could lead to a loss of activity. nih.gov These findings highlight the importance of specific structural features for the antiviral effects of this compound derivatives against the influenza virus. nih.gov

Hepatoprotective and Nephroprotective Research

This compound has demonstrated significant hepatoprotective effects in various preclinical models of liver injury and fibrosis induced by agents like carbon tetrachloride (CCl4), alcohol, and dimethylnitrosamine. nih.govnih.govnih.gov The protective mechanisms are multifaceted, primarily involving its strong antioxidant, anti-inflammatory, and antifibrogenic properties. nih.govnih.gov

A key mechanism of this compound's hepatoprotection is its ability to counteract oxidative stress. nih.gov In models of liver damage, this compound administration prevents lipid peroxidation, as measured by reduced malondialdehyde (MDA) levels. nih.govnih.govrsc.org It also enhances the endogenous antioxidant defense system by increasing the activity and expression of crucial enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST). nih.gov

This compound also exerts anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which in turn reduces the production of pro-inflammatory cytokines. nih.govnih.gov

In the context of liver fibrosis, this compound directly targets the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for collagen deposition in the liver. nih.govnih.gov this compound prevents the transdifferentiation of HSCs and reduces the synthesis of extracellular matrix (ECM) components. nih.gov This is achieved by inhibiting the transforming growth factor-beta (TGF-β)/Smad3 signaling pathway, a central profibrotic pathway. nih.govnih.gov Specifically, this compound acts as a Smad3 inhibitor, preventing its activation and subsequently suppressing the expression of profibrotic genes. nih.govnih.gov Furthermore, it has been found to block the JNK-Smad3 pathway, further contributing to its antifibrotic effects. nih.gov Some research also indicates that this compound can trigger autophagy-dependent ferroptosis in HSCs, representing another potential mechanism for resolving liver fibrosis. doaj.org

Model of Liver InjuryKey Protective Mechanisms of this compound
Carbon Tetrachloride (CCl4)-induced Fibrosis Inhibited TGF-β/Smad3 and JNK-Smad3 pathways; Prevented oxidative stress (reduced MDA, increased antioxidant enzymes); Decreased NF-κB activation. nih.govnih.gov
Dimethylnitrosamine (DMN)-induced Liver Damage Reduced hepatic collagen accumulation via inactivation of hepatic stellate cells (HSCs). nih.gov
High Cholesterol Diet-induced Liver Damage Improved oxidative and inflammatory status via downregulation of NF-κB; Inhibited collagen accumulation. researchgate.net
Acetaminophen-induced Acute Liver Injury Reversed increases in serum ALT, AST, and LDH; Reduced liver MDA levels and increased the GSH/GSSG ratio. rsc.org
Alcohol-induced Liver Damage Mitigated the fibrogenic response and apoptotic processes. mdpi.com

Preclinical studies have established that this compound possesses nephroprotective properties, offering protection against various forms of kidney injury. nih.govbjbms.org Its beneficial effects are largely attributed to its antioxidant, anti-inflammatory, anti-fibrotic, and anti-apoptotic activities. bjbms.orgbjbms.org

In models of diabetic kidney disease, this compound helps protect against hyperglycemia-induced damage by mitigating oxidative stress and inflammation. nih.govbjbms.org It reduces lipid peroxidation in the kidneys of diabetic animals and boosts the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.govresearchgate.net By scavenging reactive oxygen species (ROS) and inhibiting ROS-producing enzymes such as NADPH oxidase, this compound helps preserve renal function. bjbms.org

This compound has also shown protective effects in models of acute kidney injury (AKI) resulting from sepsis, ischemia-reperfusion (I/R), and toxins. nih.govekb.egnih.gov In sepsis-induced AKI, this compound administration reduced apoptosis in kidney cells and decreased levels of urinary angiotensinogen (B3276523), a biomarker of kidney injury. nih.gov In renal I/R injury, this compound was found to suppress endoplasmic reticulum (ER) stress by activating the Nrf2/HO-1 signaling pathway. nih.govnih.gov This activation subsequently alleviated pyroptosis and apoptosis, two critical molecular events in the pathogenesis of I/R injury. nih.govnih.gov

Furthermore, in models of drug-induced nephrotoxicity, such as with cyclophosphamide, this compound improved renal function and antioxidant capacities. researchgate.net It also demonstrated protective effects against rhabdomyolysis-induced AKI by reducing kidney damage markers like serum creatinine (B1669602) and blood urea (B33335) nitrogen, and improving the histopathological integrity of renal tissues. ekb.egekb.eg Its anti-fibrotic effects are mediated by downregulating the expression of proteins like TGF-β1, collagen IV, and fibronectin in the kidney. researchgate.net

Model of Renal InjuryKey Protective Mechanisms of this compound
Diabetic Kidney Disease Reduced oxidative stress (inhibited NADPH oxidase, increased SOD and CAT); Decreased inflammation and apoptosis; Downregulated TGF-β1. nih.govbjbms.orgresearchgate.net
Sepsis-induced Acute Kidney Injury Prevented apoptosis of kidney cells; Reduced urinary angiotensinogen levels; Decreased ROS levels and activated scavenging enzymes. nih.gov
Renal Ischemia-Reperfusion (I/R) Injury Activated Nrf2/HO-1 signaling pathway; Suppressed ER stress-induced pyroptosis and apoptosis. nih.govnih.gov
Cyclophosphamide-induced Nephrotoxicity Improved renal function markers (creatinine, urea); Enhanced antioxidant capacities in renal tissue. researchgate.net
Rhabdomyolysis-induced Acute Kidney Injury Reduced kidney damage markers (serum creatinine, BUN); Improved histopathological integrity of renal tissues. ekb.egekb.eg

Other Preclinical Pharmacological Activities

Beyond its specific antiviral, hepatoprotective, and nephroprotective roles, this compound has been documented in numerous preclinical studies to possess a wide spectrum of other pharmacological activities. These foundational biological effects contribute to its protective actions across different disease models. nih.govnih.govthieme-connect.com

The most widely characterized properties are its antioxidant and anti-inflammatory effects. mdpi.comnih.govnih.gov As an antioxidant, this compound directly scavenges reactive oxygen species and enhances the body's endogenous antioxidant defenses, which is a recurring mechanism in its protection of the liver, kidneys, and nervous system. nih.govmdpi.comnih.govbjbms.org Its anti-inflammatory actions are well-documented and involve the modulation of key signaling pathways like NF-κB and MAPKs, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.orgmdpi.comnih.gov

Additionally, anti-apoptotic activity is a significant aspect of this compound's pharmacological profile, as seen in its ability to protect cells in the liver, kidneys, and brain from programmed cell death in various injury models. nih.govnih.govnih.gov Preclinical research has also established its utility in models of cardiovascular disorders, metabolic diseases, and neurodegenerative disorders. nih.govnih.govthieme-connect.com

Antimicrobial and Antifungal Activity

This compound has demonstrated a broad spectrum of antimicrobial and antifungal properties in preclinical studies. nih.govmdpi.com Its activity is particularly notable against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govresearchgate.net The antibacterial action of this compound is linked to the presence of phenolic hydroxyl groups and α,β-unsaturated benzopyrone rings, which can interact with and block microbial enzymes. researchgate.net Studies have suggested that its mechanism against S. aureus may involve the disruption of the cytoplasmic membrane and targeting of DNA. researchgate.net In one study, this compound showed a more significant growth inhibition against S. aureus compared to Escherichia coli. nih.gov

A key aspect of this compound's antimicrobial potential is its ability to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. nih.govbiorxiv.org Research has shown that this compound can significantly decrease biofilm formation by MRSA and can also target the Fatty Acid Synthesis (FAS) II system, which is essential for bacterial survival. biorxiv.org For instance, a this compound concentration of 200 μg/mL was found to almost completely inhibit biofilm formation by Streptococcus mutans. nih.gov

In addition to its antibacterial effects, this compound exhibits antifungal activity. Studies have identified it as an inhibitor of Candida albicans growth. unr.edu.ar Research on this compound derivatives, such as O-alkyl derivatives and their oximes, has also shown potent activity against fungal strains like Fusarium linii. researchgate.net

Table 1: In Vitro Antimicrobial and Antifungal Activity of this compound

Microorganism Model/Assay Key Findings Reference(s)
Staphylococcus aureus (MRSA) In vitro culture Decreased growth and biofilm formation. biorxiv.org
Streptococcus mutans Biofilm formation assay ~70% inhibition at 100 μg/mL; ~100% inhibition at 200 μg/mL. nih.gov
S. aureus vs. E. coli Growth rate analysis More significant growth inhibition observed for S. aureus. nih.gov
Candida albicans Antifungal susceptibility test Individually inhibited the growth of C. albicans strains. unr.edu.ar
Fusarium linii Antifungal activity assay O-alkyl this compound derivatives completely halted fungal growth. researchgate.net

Anti-atherosclerotic Effects

Preclinical studies in both in vitro and in vivo models have highlighted the potential of this compound in mitigating atherosclerosis. kums.ac.ir Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids and cholesterol in artery walls. kums.ac.ir this compound's anti-atherosclerotic effects are believed to stem from several mechanisms, including improving lipid profiles, reducing inflammation, and inhibiting processes involved in plaque formation. kums.ac.irresearchgate.net

In animal models, such as rabbits fed a high-cholesterol diet, this compound administration was associated with a reduction in the formation of aortic fatty streaks. kums.ac.ir This effect was linked to the downregulation of monocyte chemotactic protein-1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1), which are crucial for the recruitment of immune cells to the vessel wall. kums.ac.irnih.gov In Ldlr-/- mice, a model for atherosclerosis, this compound supplementation enhanced the reversal of obesity, hyperlipidemia, and resulted in smaller, more stable atherosclerotic lesions. uwo.ca The mechanisms are also tied to its ability to decrease low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL). researchgate.net

Table 2: Preclinical Anti-atherosclerotic Effects of this compound

Model Study Design Key Findings Reference(s)
High-cholesterol fed rabbits In vivo Reduced aortic fatty streaks; Downregulated MCP-1 and VCAM-1 gene expression. kums.ac.ir
Ldlr-/- mice In vivo atherosclerosis regression model Enhanced reversal of obesity and hyperlipidemia; Reduced lesion size and macrophage content. uwo.ca
Human umbilical vein endothelial cells (HUVECs) In vitro Down-regulated expression of adhesion molecules (ICAM-1, VCAM-1, E-selectin) and chemokines. nih.gov
Wild-type mice on high-fat/high-cholesterol diet In vivo Affected the atherogenic lipoprotein profile and reduced plaque progression. kums.ac.ir

Gastrointestinal Protective Effects

This compound has demonstrated significant protective effects on the gastrointestinal system in various preclinical models. nih.govnih.gov Its anti-inflammatory properties are central to this protective action. nih.gov

In a mouse model of dextran sulphate sodium (DSS)-induced colitis, pre-administration of this compound significantly lessened the severity of the condition. nih.govresearchgate.net This was accompanied by a downregulation of pro-inflammatory mediators in the colon mucosa, including inducible NO synthase (iNOS), cyclo-oxygenase-2 (Cox-2), TNF-α, and IL-6. nih.govresearchgate.net A key mechanism identified is the targeted inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a critical pathway in intestinal inflammation. nih.gov this compound was shown to decrease the expression of TLR4 and the phosphorylation of NF-κB p65 protein. nih.gov

Furthermore, this compound has shown protective effects against ethanol-induced gastric ulcers in mice. nih.gov Pretreatment with this compound led to a significant reduction in gastric mucosal damage. nih.gov This effect was associated with an increase in the pH of gastric juice and a decrease in oxidative stress markers like nitric oxide (NO) and malondialdehyde (MDA). nih.gov Studies also indicate that this compound can promote gastrointestinal motility by influencing the stem cell factor (SCF)/c-Kit pathway and beneficially modulating the gut microbiota. mdpi.com

Table 3: Gastrointestinal Protective Effects of this compound in Preclinical Models

Model Key Outcome Mechanism of Action Reference(s)
DSS-induced colitis in mice Reduced severity of colitis, protected mucosal epithelium. Inhibition of TLR4/NF-κB signaling; Downregulation of iNOS, Cox-2, TNF-α, IL-6. nih.govresearchgate.net
Ethanol-induced gastric ulcers in mice Reduced gastric mucosal damage. Increased gastric pH; Reduced oxidative stress (decreased NO and MDA). nih.gov
Normal mice Promoted gastric emptying and small intestine propulsion. Enhanced gastrin and motilin; Increased expression of SCF and c-Kit. mdpi.com

Anti-osteoporotic Effects

This compound has been investigated for its potential to combat osteoporosis, a condition marked by reduced bone density and microstructural decay. nwpu.edu.cnnih.gov Preclinical studies, particularly in ovariectomized (OVX) rat models which mimic postmenopausal osteoporosis, have shown promising results. nwpu.edu.cnnih.gov

Treatment with this compound in OVX rats has been shown to inhibit the increase of bone turnover markers such as serum osteocalcin (B1147995) and urinary deoxypyridinoline. nwpu.edu.cn It enhances bone strength and prevents the deterioration of trabecular microarchitecture by increasing bone volume, trabecular number, and thickness, while decreasing trabecular separation. nwpu.edu.cn These beneficial effects on bone health were observed without stimulating uterine tissue, a significant consideration for therapies aimed at postmenopausal conditions. nwpu.edu.cn

The mechanisms underlying this compound's anti-osteoporotic action involve both the promotion of bone formation and the inhibition of bone resorption. nih.gov It enhances osteoblastogenesis (the formation of bone-producing cells) through signaling pathways like BMP-2/p38MAPK/Runx2. nih.gov In vitro studies using human osteoblast-like cells (MG-63) showed that this compound upregulates osteocalcin levels, a key protein in bone formation. nih.gov Concurrently, it inhibits osteoclastogenesis (the formation of bone-resorbing cells) by suppressing inflammatory pathways and the RANKL signaling pathway. nih.gov

Table 4: Anti-osteoporotic Effects of this compound in Ovariectomized (OVX) Rat Models

Parameter Effect of this compound Treatment Reference(s)
Bone Turnover Markers (serum BGP, urinary DPD) Inhibited the increase seen in OVX rats. nwpu.edu.cn
Bone Mineral Density (BMD) & Bone Mineral Content (BMC) Enhanced BMD and BMC compared to OVX controls. nwpu.edu.cn
Bone Biomechanical Properties Enhanced bone strength. nwpu.edu.cn
Trabecular Microarchitecture Increased bone volume, trabecular number, and thickness; Decreased trabecular space. nwpu.edu.cn
Biochemical Parameters Normalized alkaline phosphatase and calcium concentrations; Decreased acid phosphatase levels. nih.govmdpi.com

Anti-platelet Activity

This compound exhibits significant anti-platelet activity, which contributes to its potential protective effects against cardiovascular diseases. nih.gov Platelet activation is a central process in the formation of blood clots (thrombosis). nih.gov In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by various agonists, such as ADP, thrombin, and collagen, in a dose-dependent manner. nih.govresearchgate.net

The mechanisms behind this activity are multifaceted. This compound has been shown to suppress several key steps in platelet activation, including α-granule secretion, the binding of fibrinogen to platelets, intracellular calcium mobilization, and platelet adhesion to collagen-coated surfaces. nih.govresearchgate.net Further mechanistic studies indicate that this compound suppresses signaling through the phosphoinositide 3-kinase (PI3K) pathway and inhibits phosphodiesterase activity. nih.gov This leads to an increase in the levels of cyclic guanosine (B1672433) monophosphate (cGMP), a signaling molecule that inhibits platelet activation. nih.gov

In vivo studies in rats confirmed these findings, showing that this compound inhibited thrombus formation in a carotid arterial thrombus model. nih.gov Notably, this anti-thrombotic effect did not cause a prolonged bleeding time in mice, suggesting a favorable profile with a potentially low bleeding risk. nih.govresearchgate.net

Table 5: In Vitro Effects of this compound on Platelet Function

Platelet Function Agonist Effect of this compound Mechanism Reference(s)
Platelet Aggregation ADP, Thrombin, Collagen Dose-dependent inhibition. Inhibition of PI3K signaling. nih.govresearchgate.net
α-Granule Secretion ADP Inhibition of P-selectin exposure. Suppression of inside-out signaling. nih.govresearchgate.net
Fibrinogen Binding ADP Inhibition. Suppression of inside-out signaling. nih.govresearchgate.net
Intracellular Calcium Mobilization ADP Inhibition. Not fully detailed. nih.govresearchgate.net
Platelet Spreading Fibrinogen-coated surface Marked inhibition in a dose-dependent manner. Inhibition of outside-in integrin signaling. nih.gov

Melanogenesis Induction

This compound has been found to induce melanogenesis, the process of producing melanin (B1238610), which is the primary pigment responsible for skin, hair, and eye color. nih.govnih.gov This has led to research into its potential application for pigmentation disorders like vitiligo. nih.govphcogj.com

Studies using murine B16-F10 melanoma cells have shown that exposure to this compound leads to an increase in melanin synthesis and the activity of tyrosinase, the key enzyme in melanogenesis. nih.govnih.gov this compound upregulates the expression of several major melanogenic signaling factors, including tyrosinase, microphthalmia-associated transcription factor (MITF), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.govnih.gov

The molecular mechanism for this effect appears to be the activation of the Wnt/β-catenin signaling pathway. nih.gov Treatment with this compound was observed to increase the intracellular accumulation of β-catenin and the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK3β). nih.gov Furthermore, it upregulates the activity of phosphatidylinositol 3-kinase (PI3K). nih.govnih.gov In silico studies support these findings, indicating that this compound can bind to key proteins in the melanogenesis pathway, such as WNT, β-catenin, and tyrosinase, with strong interaction energies. phcogj.comresearchgate.net

Table 6: Effects of this compound on Melanogenesis Markers in B16-F10 Melanoma Cells

Marker Effect of this compound Treatment Signaling Pathway Implicated Reference(s)
Melanin Content Increased Wnt/β-catenin nih.govnih.gov
Tyrosinase Activity Increased Wnt/β-catenin nih.govnih.gov
Tyrosinase (TYR) Expression Upregulated Wnt/β-catenin nih.govnih.gov
MITF Expression Upregulated Wnt/β-catenin nih.govnih.gov
β-catenin Increased intracellular accumulation Wnt/β-catenin nih.gov
PI3K/Akt Increased phosphorylation of Akt PI3K nih.govnih.gov

Advanced Analytical Methodologies for Naringenin Research

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of naringenin (B18129) from complex mixtures. Various methods have been developed, each offering specific advantages in terms of resolution, speed, and application.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. nih.govnih.gov Specifically, the Reversed-Phase (RP-HPLC) mode is frequently employed for its ability to separate moderately polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov

Method development often involves optimizing the mobile phase composition, pH, and flow rate to achieve a successful resolution and retention time. researchgate.netnih.gov For instance, a method for quantifying this compound in nano- and microparticle suspensions utilized a mobile phase of methanol/water (60:40 v/v, pH 2.5) with a C18 column, achieving detection at 288 nm. researchgate.net Another validated method for naringin (B1676962) and its metabolite this compound in human plasma used an isocratic mobile phase of acetonitrile-0.1 M ammonium (B1175870) acetate (B1210297) solution-acetic acid (30:69:1, v/v) with UV detection at 292 nm. capes.gov.br The combination of HPLC with mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for determining this compound and its conjugates in biological samples like rat plasma. magtechjournal.com

Table 1: Examples of HPLC and RP-HPLC Methods for this compound Analysis

Analytical Method Column Mobile Phase Detection Application Reference
RP-HPLC Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) Methanol/water (60:40 v/v, pH 2.5) UV at 288 nm Quantification in nano- and microparticle suspensions researchgate.net
RP-HPLC Inertsil ODS-2 (250 x 4.6 mm, 5 µm) Acetonitrile-0.1 M ammonium acetate solution-acetic acid (30:69:1, v/v; pH 4.9) UV at 292 nm Determination in human plasma capes.gov.br
RP-HPLC C18 (250.0 × 4.6 mm, 5 μm) Phosphate buffer pH 3.5: Acetonitrile (75:25 v/v) UV at 282 nm Quantification in nanoformulation nih.gov
HPLC Not specified Methanol:water UV absorbance Measurement in biological fluids nih.gov
LC-MS/MS Shimpack ODS C18 (2.3 mm × 75 mm, 3 μm) 0.1% acetic acid solution and methanol MRM (m/z 271.1→151.0) Determination in rat plasma magtechjournal.com

Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the qualitative analysis of this compound. nih.gov It is particularly useful for preliminary screening and for monitoring chemical reactions, such as the enzymatic hydrolysis of naringin to this compound. researchgate.net In one study, TLC was used to verify the biotransformation of naringin to this compound by the fungus Neurospora sp. researchgate.net While primarily qualitative, TLC can provide semi-quantitative estimations and is a valuable tool for initial sample assessment before employing more sophisticated quantitative techniques. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and the capability for accurate quantitative analysis. nih.goviipseries.org It has become a conventional tool for the quality control of herbal drugs due to its high sample throughput and minimal sample clean-up requirements. nih.gov

For the quantification of this compound, a validated Normal-Phase (NP) HPTLC method used a mobile phase of toluene:ethyl acetate:formic acid (6:4:0.8, v/v/v) on silica (B1680970) gel 60F254 plates. nih.gov Densitometric analysis showed a well-separated spot for this compound at an Rf value of 0.56 ± 0.009. nih.gov Another HPTLC method for quantifying this compound in Citrus sinensis peel extract utilized a mobile phase of Toluene: Ethyl acetate: Formic acid (12:8:1.6 v/v/v) with quantification at 254 & 366 nm, finding an Rf value of 0.6. researchgate.net These methods are validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govlongdom.org

Table 2: HPTLC Method Parameters for this compound Quantification

Stationary Phase Mobile Phase Rf Value Linearity Range (ng/spot) LOD (ng/band) LOQ (ng/band) Reference
Silica gel 60F254 Toluene:ethyl acetate:formic acid (6:4:0.8, v/v/v) 0.56 ± 0.009 100–1200 35.57 107.8 nih.gov
Silica gel Toluene: Ethyl acetate: Formic acid (12:8:1.6 v/v/v) 0.6 Not Specified Not Specified Not Specified researchgate.net
Silica gel 60 F254 Methanol: Ethyl Acetate (60:40 v/v) 0.648 ± 0.01 200-1000 µg/ml 0.74 µg 7.73 µg longdom.org

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that separates both neutral and charged molecules by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution above its critical micelle concentration. rsc.orgnih.gov This method is simple, rapid, and sensitive for the determination of this compound in complex matrices like grapefruit juice and human blood serum. rsc.orgresearchgate.net

An optimized MEKC method for this compound determination was developed using a 40 mM borate (B1201080) buffer at pH 9.0, with 40 mM SDS, and an applied voltage of 25 kV. rsc.orgrsc.org Under these conditions, this compound was analyzed within 6 minutes. rsc.orgresearchgate.net The method demonstrated good linearity over a concentration range of 0.1 to 50 μg/mL, with a limit of detection (LOD) of 0.05 μg/mL and a limit of quantification (LOQ) of 0.19 μg/mL. rsc.orgrsc.org

Table 3: Optimized Conditions for MEKC Analysis of this compound

Parameter Optimized Condition Reference
Buffer 40 mM Sodium Tetraborate rsc.orgrsc.org
pH 9.0 rsc.orgrsc.org
Surfactant 40 mM Sodium Dodecyl Sulfate (SDS) rsc.orgrsc.org
Applied Voltage 25 kV rsc.orgrsc.org
Analysis Time < 6 minutes rsc.orgrsc.org
Detection Photodiode Array (PDA) at 319 nm rsc.orgrsc.org
Linearity Range 0.1 - 50 µg/mL rsc.orgresearchgate.net
LOD 0.05 µg/mL rsc.orgresearchgate.net
LOQ 0.19 µg/mL rsc.orgresearchgate.net

This compound possesses a single chiral center at the C-2 position, resulting in two enantiomers, (S)-naringenin and (R)-naringenin. frontiersin.orgnih.gov These enantiomers have nearly identical physical properties but can exhibit different biological activities. Chiral chromatography is essential for separating and quantifying these individual enantiomers.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully used to establish a chiral separation method for this compound in citrus pulp and peel. frontiersin.orgnih.govnih.gov A study utilized a Chiralpak IG-3 column with a mobile phase of methanol and 0.1% formic acid solution (85/15; v/v), achieving separation within 5 minutes. frontiersin.orgnih.gov The absolute configuration of the eluting enantiomers can be determined by comparing experimental electronic circular dichroism (ECD) spectra with predicted spectra, which confirmed that (S)-naringenin was the first to elute from the Chiralpak IG-3 column. frontiersin.orgnih.gov RP-HPLC with chiral columns, such as the Cosmosil CHiRAL series, has also been shown to resolve racemic this compound. nacalai.com

Table 4: Chiral Chromatography Methods for this compound Enantiomers

Analytical Method Chiral Column Mobile Phase Elution Order Application Reference
UPLC-MS/MS Chiralpak IG-3 Methanol and 0.1% formic acid solution (85/15; v/v) 1st: (S)-naringenin Separation in citrus peel and pulp frontiersin.orgnih.govresearchgate.net
RP-HPLC Cosmosil CHiRAL B Water : Acetonitrile (35:65) Not specified Analysis of racemic this compound nacalai.com

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. They are often used in conjunction with chromatographic techniques for unambiguous identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV spectrum of flavonoids typically shows two characteristic absorption bands. For this compound in ethanol (B145695), these bands appear with a maximum absorption (λmax) around 288-292 nm (Band II, related to the A-ring) and a shoulder or second maximum around 325 nm (Band I, related to the B-ring). nih.govresearchgate.netinnovareacademics.in A study preparing a this compound-pectin conjugate noted a λmax for this compound at 291 nm. nih.gov This technique is simple and often used for quantification following chromatographic separation or in flow injection analysis systems. innovareacademics.in

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy provides information about the functional groups present in the this compound molecule. The spectrum exhibits characteristic absorption peaks corresponding to various vibrations. nih.govresearchgate.net Key peaks include a broad band for –OH stretching (around 3285 cm⁻¹), aromatic C–H stretching (3055 cm⁻¹), C=O stretching of the γ-pyrone ring (1629 cm⁻¹), aromatic C=C stretching (1601 cm⁻¹), and C–O stretching (1014 cm⁻¹). nih.gov FTIR analysis has been used to confirm the structure of this compound and its successful incorporation into polymeric nanoparticles or complexes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural characterization of this compound. researchgate.netmdpi.com The ¹H NMR spectrum shows characteristic signals for the aromatic protons and the protons on the C-ring. researchgate.netchemicalbook.com For example, the proton at C-2 (H-2) typically appears as a doublet of doublets around 5.4 ppm. chemicalbook.com The ¹³C NMR spectrum provides data for each carbon atom in the structure. researchgate.netresearchgate.net NMR has also been used to discriminate between diastereomers of this compound glycosides. ingentaconnect.com

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for both identifying and quantifying this compound. frontiersin.orgnih.govacs.org Using electrospray ionization (ESI), protonated this compound ([M+H]⁺) is observed at a mass-to-charge ratio (m/z) of 273. acs.org Collision-induced dissociation (CID) of this ion produces characteristic fragment ions, such as those at m/z 153 and 151, resulting from retro-Diels-Alder (RDA) reactions in the C-ring, which are used for quantification in Multiple Reaction Monitoring (MRM) mode. magtechjournal.comacs.orgresearchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. acs.org

Table 5: Characteristic Spectroscopic Data for this compound

Spectroscopic Method Key Observations / Characteristic Peaks Reference
UV-Vis (in Ethanol) λmax at ~288-292 nm nih.govresearchgate.netinnovareacademics.in
FTIR (KBr pellet) ~3285 cm⁻¹ (O-H stretch), ~1629 cm⁻¹ (C=O stretch), ~1601 cm⁻¹ (C=C stretch) nih.gov
¹H NMR δ ~12.2 (5-OH), ~7.3 (H-2', H-6'), ~6.8 (H-3', H-5'), ~5.9 (H-6, H-8), ~5.4 (H-2), ~3.3 (H-3ax), ~2.7 (H-3eq) chemicalbook.com
Mass Spectrometry (ESI+) Precursor Ion [M+H]⁺: m/z 273. Product Ions: m/z 153, 151, 119 magtechjournal.comacs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the analysis of this compound, primarily used for quantification and preliminary identification. The characteristic UV spectrum of flavonoids arises from the electronic transitions within their chromophoric benzoyl and cinnamoyl systems. For this compound, the spectrum typically displays two main absorption bands. Band I, corresponding to the B-ring (cinnamoyl system), and Band II, associated with the A-ring (benzoyl system). ufrgs.br

In ethanol, this compound exhibits a maximum absorption (λmax) at approximately 288 nm to 292 nm. ufrgs.brresearchgate.netinnovareacademics.in Some studies have also reported a second absorption maximum around 310 nm to 325 nm. researchgate.net The precise λmax can be influenced by the solvent used. For instance, in an ethanol solution, the λmax has been observed at 288 nm, while in methanol, it can be around 290 nm. ufrgs.brresearchgate.net The intensity of UV absorbance is directly proportional to the concentration, allowing for quantitative analysis. This relationship forms the basis for constructing calibration curves to determine this compound concentration in unknown samples. innovareacademics.in

Table 1: UV-Vis Spectroscopy Data for this compound

Solvent Reported λmax (nm) Reference(s)
Ethanol 288, 292, 310 ufrgs.brresearchgate.netinnovareacademics.in
Methanol 290, 325 researchgate.net
Water:DMSO (50:50 v/v) 291 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of protons and carbons within the this compound molecule. ufrgs.brresearchgate.net

In ¹H NMR spectra of this compound, distinct signals corresponding to the protons on the A, B, and C rings are observed. For example, in deuterated methanol (CD₃OD), characteristic chemical shifts are seen for the protons of the flavanone (B1672756) structure. ufrgs.brhmdb.ca The hydroxyl protons also give rise to specific signals, which can vary depending on the solvent used. For instance, in dimethyl sulfoxide (B87167) (DMSO-d6), the hydroxyl protons at C-5 and C-7 have been observed at chemical shifts of approximately 7.21 and 6.83 ppm, respectively. researchgate.net

¹³C NMR spectroscopy provides complementary information by identifying the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbons in the aromatic rings, the carbonyl group (C-4), and the heterocyclic C-ring are all diagnostic. ufrgs.brchemicalbook.comscienceopen.com For example, the carbonyl carbon (C-4) typically resonates at a downfield chemical shift around 197.1 ppm in acetone-d6. scienceopen.com

Table 2: Selected ¹H and ¹³C NMR Chemical Shift Values (ppm) for this compound

Atom ¹H Chemical Shift (ppm) (Solvent) ¹³C Chemical Shift (ppm) (Solvent) Reference(s)
C-2 5.32 (d, J=12.8 Hz) (acetone-d6) 81.0 (acetone-d6) scienceopen.com
C-3a 2.73 (d, J=14.0 Hz) (acetone-d6) 44.4 (acetone-d6) scienceopen.com
C-3b 3.22 (dd, J=14, 17.6 Hz) (acetone-d6) 44.4 (acetone-d6) scienceopen.com
C-4 - 197.1 (acetone-d6) scienceopen.com
C-5 - 163.1 (acetone-d6) scienceopen.com
C-6 6.13 (s) (acetone-d6) 97.9 (acetone-d6) scienceopen.com
C-7 - 168.1 (acetone-d6) scienceopen.com
C-8 6.16 (s) (acetone-d6) 96.8 (acetone-d6) scienceopen.com
C-2', 6' 7.31 (d, J=8.4 Hz) (acetone-d6) 129.1 (acetone-d6) scienceopen.com
C-3', 5' 6.81 (d, J=8.4 Hz) (acetone-d6) 116.37 (acetone-d6) scienceopen.com

> Note: Chemical shifts can vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for both the identification and quantification of this compound in complex mixtures. High-resolution mass spectrometry (HR-MS) can determine the elemental composition of this compound with high accuracy. acs.org In positive ion mode, this compound typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 273. ufrgs.br In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 271. magtechjournal.comnih.gov

Tandem mass spectrometry (MS/MS) is used to further confirm the identity of this compound by analyzing its fragmentation pattern. Under collision-induced dissociation (CID), the protonated this compound ion fragments in a characteristic manner. Common fragment ions observed in positive ion mode include those at m/z 153 and 147, resulting from cleavages of the C-ring. acs.org In negative ion mode, a prominent fragment ion is observed at m/z 151.0. magtechjournal.comnih.gov

LC-MS/MS methods, often utilizing multiple reaction monitoring (MRM), provide exceptional sensitivity and selectivity for quantifying this compound in biological matrices like plasma and urine. magtechjournal.comresearchgate.net These methods can separate this compound from its metabolites and other interfering substances before detection by the mass spectrometer. nih.govresearchgate.net

Table 3: Mass Spectrometry Data for this compound

Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Technique Reference(s)
ESI Positive 273.07647 ([M+H]⁺) 153, 147, 119, 91 HR-MS, CID acs.org
ESI Negative 271.1 151.0 LC-MS/MS (MRM) magtechjournal.com
ESI Negative 270.9 150.9 UHPLC-Q-Trap-MS/MS nih.gov
ESI Negative 271.0 119.0, 151.1 UPLC-MS/MS nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in the this compound molecule, thus confirming its chemical structure. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various bonds. nih.govnih.gov

Key characteristic peaks in the FTIR spectrum of this compound include:

A broad band in the region of 3100-3500 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl (-OH) groups. nih.govresearchgate.net

Peaks corresponding to the aromatic C-H stretching vibrations. nih.gov

A strong absorption peak around 1630-1640 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the flavanone C-ring. nih.govresearchgate.net

Bands in the region of 1500-1600 cm⁻¹ are due to the C=C stretching vibrations within the aromatic rings. nih.govresearchgate.net

Absorptions related to C-O stretching are also observed, typically in the fingerprint region of the spectrum. nih.gov

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment Reference(s)
3285 - 3290 -OH stretching nih.govresearchgate.net
3055 Aromatic C-H stretching nih.gov
1626 - 1629 C=O stretching nih.govresearchgate.net
1601 Aromatic C=C stretching nih.gov
1462 CH₂ bending nih.gov
1014 C-O stretching nih.gov

Validation of Analytical Methods

The reliability and accuracy of analytical methods for this compound quantification are ensured through a rigorous validation process. This process assesses several key parameters to demonstrate that the method is suitable for its intended purpose.

Linearity: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of this compound. For instance, an LC-MS/MS method for this compound in rat plasma demonstrated linearity in the range of 0.01-4 μg·mL⁻¹ with a high correlation coefficient (r=0.9997). magtechjournal.com Another HPLC method showed linearity between 2 and 14 µg/ml. researchgate.net A micellar electrokinetic chromatography (MEKC) method was linear over a concentration range of 0.1 to 50 μg mL⁻¹. rsc.org

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. These are often evaluated at different concentration levels (low, medium, and high). For an LC-MS/MS method, the average recoveries (a measure of accuracy) were between 85% and 115%. magtechjournal.com In another UPLC-MS/MS method, the recovery was between 85.3% and 111.2% with a relative standard deviation (RSD), a measure of precision, between 0.9% and 3.8%. nih.gov

Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected by the method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. An HPLC-DAD method for this compound in orange juice reported an LOD of 0.0066 mg 100 g⁻¹ and an LOQ of 0.0200 mg 100 g⁻¹. nih.gov A more sensitive UPLC-MS/MS method for chiral this compound analysis achieved an LOQ of 0.5 μg/kg in citrus matrices. nih.govfrontiersin.org A MEKC method reported an LOD of 0.05 μg mL⁻¹ and an LOQ of 0.19 μg mL⁻¹. rsc.org

Table 5: Validation Parameters for Various this compound Analytical Methods

Method Linearity Range LOD LOQ Accuracy/Recovery Reference(s)
LC-MS/MS 0.01-4 μg·mL⁻¹ - - 85-115% magtechjournal.com
UPLC-MS/MS 0.5-250 μg/kg 0.1 μg/kg 0.5 μg/kg 85.3-111.2% nih.govfrontiersin.org
HPLC-DAD - 0.0066 mg/100g 0.0200 mg/100g - nih.gov
MEKC 0.1-50 μg mL⁻¹ 0.05 μg mL⁻¹ 0.19 μg mL⁻¹ - rsc.org
HPLC-UV 2-14 µg/ml 0.587 µg/mL 1.78 µg/mL - researchgate.net

Application in Biological Samples and Formulations

Validated analytical methods are crucial for determining the concentration of this compound in complex matrices such as biological fluids and pharmaceutical formulations.

Biological Samples: LC-MS/MS is a widely used technique for quantifying this compound and its metabolites in biological samples like plasma, urine, and tissue homogenates. magtechjournal.comresearchgate.net These methods are essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of this compound. For example, an LC-MS/MS method was successfully used to determine the plasma concentration of this compound and its glucuronic acid conjugate in rats. magtechjournal.com Another study developed an HPLC method to measure this compound in human biological fluids after the consumption of grapefruit juice. nih.gov A sensitive LC-MS/MS method was also developed for the simultaneous determination of naringin and its metabolite, this compound, in human plasma. oup.com

Formulations: Analytical techniques are also applied to quantify this compound in various formulations, including dietary supplements and nanoformulations. innovareacademics.inresearchgate.net For instance, a flow injection spectrophotometric method was developed for the determination of this compound in supplement capsules. innovareacademics.in FTIR and other spectroscopic techniques are used to characterize this compound-loaded nanoparticles, confirming the successful encapsulation of the compound. researchgate.net

The ability to accurately measure this compound in these diverse samples is fundamental to understanding its biological activity and developing effective delivery systems.

Computational and in Silico Studies of Naringenin

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as naringenin (B18129), and a protein.

Molecular docking studies have revealed that this compound can interact with a wide array of protein targets, suggesting its multi-target therapeutic potential.

Estrogen Receptor-α (ERα): this compound has been identified as a potential antagonist for Estrogen Receptor-α (ERα), a key target in ER-positive breast cancer. scienceopen.com Docking studies have shown that this compound can fit into the binding pocket of ERα. scienceopen.comresearchgate.net These in silico findings are supported by experimental data showing that this compound can modulate ERα signaling pathways. oup.com

Anti-oxidant Enzymes: The antioxidant properties of this compound have been investigated through its interaction with various antioxidant enzymes. Docking studies have shown that this compound can bind to enzymes such as catalase and glutathione (B108866) peroxidase (GPx), which are crucial in protecting cells from oxidative damage. nih.gov The interaction of this compound with these enzymes is believed to contribute to its ability to counteract oxidative stress. nih.govresearchgate.net

Liver Fibrosis Proteins: In the context of liver fibrosis, this compound has been shown to interact with several key proteins. phcog.com Molecular docking simulations have demonstrated that this compound can bind to proteins such as Janus kinase-2 (JAK-2), Zeta-chain-associated protein kinase-70 (ZAP-70), and Transforming growth factor beta receptor I (TGFBR1). phcog.com These interactions are thought to inhibit the signaling pathways that lead to the progression of liver fibrosis. phcog.comnih.gov this compound's binding to Kelch-like ECH-associated protein-1 (Kaep1) suggests it may activate the Nrf2 pathway, enhancing the body's antioxidant defenses. phcog.com

DJ-1: The DJ-1 protein is involved in protecting neurons from oxidative stress, and its dysfunction is linked to Parkinson's disease. researchgate.net Computational docking analysis has explored the interaction between this compound and DJ-1, suggesting a potential neuroprotective role for the flavonoid through the modulation of DJ-1 activity. researchgate.net

WNT and β-catenin: The Wnt/β-catenin signaling pathway is crucial in cell proliferation and is often dysregulated in cancer. researchgate.netresearchgate.net Molecular docking studies have investigated the binding of this compound to β-catenin, a key protein in this pathway. researchgate.net The results suggest that this compound can interact with the binding pocket of β-catenin, potentially inhibiting its activity and offering a therapeutic avenue for cancers driven by this pathway. researchgate.netresearchgate.net

MITF, tyrosinase, TRP-1, and TRP-2: In the context of melanogenesis, this compound's potential to modulate skin pigmentation has been explored through its interaction with key regulatory proteins. phcogj.com Docking studies have shown that this compound can bind to Microphthalmia-Associated Transcription Factor (MITF), tyrosinase, and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2). phcogj.comnih.govnih.gov These interactions suggest that this compound can influence the melanin (B1238610) synthesis pathway. phcogj.com

The stability of the ligand-protein complex is quantified by its binding affinity, with a more negative value indicating a stronger interaction.

This compound's interactions with its protein targets are stabilized by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in its interaction with liver fibrosis proteins, this compound forms hydrogen bonds with key amino acid residues, contributing to its stable binding. phcog.com Similarly, the binding of this compound to β-catenin is characterized by strong interactions within the protein's binding pocket. researchgate.net

Table 1: Binding Affinities of this compound with Various Protein Targets

Target Protein Binding Affinity (kcal/mol) Source
Catalase (S-Naringenin) -10.1 nih.gov
Catalase (R-Naringenin) -10.8 nih.gov
Glutathione Peroxidase (GPx) (S-Naringenin) -7.1 nih.gov
Glutathione Peroxidase (GPx) (R-Naringenin) -7.1 nih.gov
JAK-2 -9.2 phcog.com
ZAP-70 -8.54 phcog.com
Apolipoprotein B (APOB) -7.7 frontiersin.orgnih.gov
Estrogen Receptor α (ERα) -5.49 to -11.05 researchgate.net
TRP-1 -284.2 kJ/mol phcogj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.com These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity. jocpr.comnih.gov

A two-dimensional QSAR model has been developed to study the inhibitory activity of flavonoids, including this compound, on P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. nih.govresearchgate.netresearchgate.net This model, which had a high cross-validation coefficient (Q² value of 0.829), identified several molecular descriptors related to the inhibitory activity of flavonoids. nih.govresearchgate.net The study suggested that features such as the absence of a 2,3-double bond and the presence of methoxylated substitutions are beneficial for P-gp inhibition. nih.gov Such QSAR models can be instrumental in screening and designing new flavonoids with enhanced P-gp inhibitory effects. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org These simulations provide detailed information about the conformational changes and stability of protein-ligand complexes. frontiersin.org

MD simulations have been employed to investigate the stability of the complex formed between this compound and its target proteins. frontiersin.org For example, simulations have been used to study the interaction of this compound with apolipoprotein B (APOB), a key protein in lipid metabolism. frontiersin.orgnih.gov These studies have shown that the this compound-APOB complex is stable over the simulation time, with the root-mean-square deviation (RMSD) values stabilizing after an initial fluctuation. frontiersin.org The stability of the complex is maintained by interactions such as hydrogen bonds. nih.gov MD simulations have also been used to study the interaction of this compound's parent compound, naringin (B1676962), with carbonic anhydrase II, providing insights into the structural conformation and interactions of the complex. researchgate.net

Cheminformatics and Computational Drug Discovery Applications

Cheminformatics combines chemistry, computer science, and information science to optimize drug discovery processes. nih.govspringernature.comyoutube.com This field plays a crucial role in handling large chemical datasets and accelerating the identification and development of new drugs. nih.govspringernature.com

The computational studies on this compound are a prime example of the application of cheminformatics in drug discovery. By integrating data from molecular docking, QSAR, and MD simulations, researchers can build a comprehensive understanding of this compound's therapeutic potential. These computational approaches facilitate the screening of large compound libraries, the prediction of biological activities, and the optimization of lead compounds. researchgate.netnih.gov The use of in silico methods in the study of this compound not only accelerates research but also reduces the costs and time associated with traditional drug discovery methods. nih.gov

Extraction and Isolation Methodologies from Natural Sources

Traditional Extraction Techniques (e.g., Liquid-Liquid, Solid-Liquid)

Traditional solvent extraction methods, such as liquid-liquid and solid-liquid extraction, have been widely used for the recovery of bioactive compounds, including flavonoids, from plant materials researchgate.netnih.govnih.govrsc.org. These techniques typically involve the use of organic solvents to solubilize the target compounds from the solid matrix nih.gov. Solvents commonly employed in conventional flavonoid extraction include ethanol (B145695), methanol (B129727), and acetone, with ethanol and methanol often favored due to their effectiveness in recovering flavonoids nih.gov.

In solid-liquid extraction, the plant material is mixed with a solvent, allowing the naringenin (B18129) to diffuse from the solid matrix into the liquid phase. This process can be carried out through methods like maceration, percolation, or heat refluxing nih.govencyclopedia.pub. Liquid-liquid extraction is utilized to partition the target compound between two immiscible liquid phases based on its differential solubility. This compound, being less polar than its glycoside naringin (B1676962), exhibits favorable solubility in organic solvents sdiarticle4.com. While these traditional methods are straightforward, they often require long extraction times, large volumes of solvents, and can be labor-intensive nih.govrsc.org.

Modern and Green Extraction Methods

To address the limitations of traditional methods, modern and green extraction techniques have been developed and applied to the extraction of this compound and other flavonoids. These methods often aim to improve efficiency, reduce solvent consumption, and minimize environmental impact rsc.orgfrontiersin.org.

Soxhlet Extraction

Soxhlet extraction is a type of continuous solid-liquid extraction that utilizes repeated washing of the solid sample with a condensed solvent nih.govencyclopedia.pub. This method is known for its ability to achieve exhaustive extraction researchgate.net. Studies have employed Soxhlet extraction with various solvents, including methanol and ethanol, for isolating flavonoids from plant sources oup.commdpi.com. For instance, Soxhlet extraction using a methanol-chloroform mixture (1:1) has been reported to yield high this compound content from the bark of Cochlospermum gossypium sdiarticle4.comresearchgate.net. While effective, Soxhlet extraction still typically involves relatively long extraction times and significant solvent volumes compared to some newer techniques nih.gov.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, increasing the solubility of the target compounds and accelerating their diffusion into the solvent nih.govencyclopedia.pubfrontiersin.org. This technique is known for its shorter extraction times and reduced solvent usage compared to conventional methods frontiersin.orgmdpi.commdpi.com. MAE has been successfully applied to the extraction of this compound and other phenolic compounds from citrus waste researchgate.netnih.gov. Research has shown that MAE can achieve higher extraction yields of phenolic compounds, including this compound, compared to Soxhlet extraction under certain conditions researchgate.netnih.gov. Optimal conditions for MAE of phenolic compounds from orange waste have been reported, involving specific solvent concentrations (e.g., 50% ethanol or acetone), temperatures (e.g., 75 °C), and extraction times (e.g., 10.8-15 min) researchgate.netnih.gov.

Deep Eutectic Solvents and Aqueous Glycerol (B35011) Extractions

Deep Eutectic Solvents (DESs) are considered a promising class of green solvents for the extraction of bioactive compounds from natural sources rsc.orgresearchgate.netdntb.gov.ua. DESs are mixtures of two or more components that form a liquid phase with a melting point significantly lower than that of the individual components, often due to hydrogen bond interactions rsc.orgresearchgate.net. Natural Deep Eutectic Solvents (NADESs), derived from primary metabolites, are particularly attractive for extracting natural products rsc.org. Studies have demonstrated that DESs, such as those composed of choline (B1196258) chloride and formic acid, can enhance the extraction yield of this compound and other polyphenols from citrus peels and other plant materials compared to traditional solvents like water nih.govresearchgate.netresearchgate.netnih.govfrontiersin.org. Aqueous glycerol has also been explored as a replacement for traditional solvents for extracting polyphenols, including naringin, from citrus peels, showing increased extraction compared to water nih.govresearchgate.net. The optimization of DES-based extraction involves factors such as the composition of the DES, water content, temperature, time, and solid-to-liquid ratio researchgate.netnih.govfrontiersin.org.

Two-Phase Acid Hydrolysis

Two-phase acid hydrolysis is a method often employed to convert naringin, the glycoside precursor, into its aglycone form, this compound researchgate.netnih.gov. This process involves the hydrolysis of the glycosidic bond, typically under acidic conditions. A two-phase system, often consisting of an aqueous acidic phase and an organic phase, can be used to simultaneously hydrolyze naringin and extract the resulting this compound into the organic layer nih.gov. This can simplify the sample preparation process by combining hydrolysis and extraction in a single step nih.gov. For instance, a method involving hydrolysis in a sulfuric acid aqueous solution and extraction into chloroform (B151607) has been used for the quantitative analysis of this compound after converting naringin nih.gov. This technique is particularly relevant when the primary target is this compound itself, rather than its glycoside.

Optimization of Extraction Parameters (e.g., solvent, pH, temperature, time, solid/liquid ratio, particle size)

Optimizing extraction parameters is critical to maximizing the yield and efficiency of this compound recovery from natural sources nih.govresearchgate.net. Various factors influence the extraction process, and their optimal levels can vary depending on the plant matrix and the extraction method employed nih.govfrontiersin.org.

Solvent type and concentration are key parameters. The polarity of the solvent affects its ability to dissolve this compound and other compounds in the matrix nih.govsemanticscholar.org. Aqueous ethanol and methanol solutions are commonly used, and the optimal concentration can vary nih.govresearchgate.netoup.comnih.gov. For example, studies have investigated the effect of different ethanol and methanol concentrations on flavonoid extraction efficiency from orange peels oup.com.

Temperature plays a significant role in extraction kinetics and solubility nih.gov. Increasing the temperature can enhance the solubility of this compound and the diffusion rate, but excessive heat may lead to degradation nih.gov. Optimal temperatures for extraction vary depending on the method; for instance, MAE often utilizes elevated temperatures researchgate.netnih.gov, while some enzymatic extractions may occur at lower temperatures mdpi.com.

Extraction time is another crucial parameter, influencing the completeness of the extraction process nih.gov. Sufficient time is needed for the solvent to penetrate the matrix and for this compound to be released, but overly long durations can potentially lead to degradation or extraction of unwanted compounds nih.gov.

The solid-to-liquid ratio affects the concentration gradient and the capacity of the solvent to extract the target compound nih.gov. A higher solvent volume relative to the solid material can lead to more complete extraction but also results in larger volumes to process subsequently nih.govsemanticscholar.org.

Particle size of the plant material influences the surface area exposed to the solvent and the diffusion path length nih.gov. Smaller particle sizes generally increase the extraction rate by providing a larger surface area, although excessively fine particles can sometimes hinder solvent flow semanticscholar.org.

pH of the extraction solvent can impact the solubility and stability of this compound, as its ionization state is pH-dependent semanticscholar.org. The solubility of this compound has been shown to increase significantly at higher pH values semanticscholar.org.

Research findings highlight the importance of optimizing these parameters for specific plant sources and extraction methods. For instance, studies using response surface methodology have determined optimal conditions for parameters like temperature, time, material-to-liquid ratio, and ultrasonic frequency for the extraction of naringin (which can then be converted to this compound) mdpi.com. Similarly, optimization studies for MAE and UAE have identified optimal ranges for time, temperature, and solvent concentration for extracting phenolic compounds, including this compound researchgate.netmdpi.comnih.gov.

Interactive Data Table Example (Static Representation):

Extraction MethodSource MaterialSolvent / ConditionsKey Findings / YieldSource
SoxhletCochlospermum gossypiumMethanol + Chloroform (1:1)Highest this compound content (0.59%) from tested extracts. sdiarticle4.comresearchgate.net
MAEOrange Waste50% Ethanol, 75 °C, 10.8 minHigh extraction yield (20.2 g/100 OW) of phenolic compounds including this compound. researchgate.netnih.gov
MAEOrange Waste50% Acetone, 75 °C, 15 minHigh extraction yield (16.7 g/100 OW) of phenolic compounds including this compound. researchgate.netnih.gov
UAE-DESSearsia tripartitaCholine chloride:Formic acid (2:1), 50°C, 10 min, 1/60 g/mLOptimal this compound yield (experimental value 1.244 mg/g). nih.govfrontiersin.org
DESGrapefruit PeelsBetaine/ethanediol (1:4) with 40% water, 60°C, 30 min, 1:100 g/mLHigh naringin yield (83.98 ± 1.92 mg/g), higher than methanol extraction. nih.govresearchgate.net
Two-Phase Acid HydrolysisInonotus vaninii1% Sulfuric acid (aq) + Chloroform, 110°C, 2 hMethod for obtaining this compound from naringin with good linearity and recovery. nih.gov
UAE + Heat RefluxCitrus × paradisi L. Peel70% EthanolHighest this compound yield (64.22 ± 3.21 µg/g) compared to UAE alone. mdpi.com

Hydrolysis of Naringin to this compound

This compound is commonly obtained through the hydrolysis of its precursor, naringin. Naringin is a flavanone (B1672756) glycoside, meaning it consists of the this compound aglycone linked to a sugar molecule (specifically, a disaccharide of rhamnose and glucose). The conversion of naringin to this compound involves breaking this glycosidic bond. This hydrolysis can be achieved through various methods, including enzymatic and acid-catalyzed processes.

Enzymatic hydrolysis of naringin is typically carried out using the enzyme naringinase (B1166350). Naringinase exhibits α-L-rhamnosidase activity, which cleaves the rhamnose sugar from naringin, producing prunin (B191939). Subsequently, β-D-glucosidase activity, also often present in naringinase preparations, catalyzes the hydrolysis of prunin to yield glucose and this compound. nih.gov This enzymatic approach is considered environmentally friendly. researchgate.net

Acid hydrolysis is another common method for converting naringin to this compound. This involves treating naringin with an acid solution, often at elevated temperatures. For instance, mixing naringin with an organic acid solution and heating it can induce hydrolysis. google.com One method describes mixing naringin with a hydrochloric acid solution (4.5-5.5% w/v) at a solid-to-liquid ratio of 1:100 g/mL and stirring at 95 ± 5 °C for 1 hour. google.com Rapid cooling to room temperature and subsequent filtration and washing yield crude this compound. google.com Another study reported using simple acidic hydrolysis under three different conditions to obtain this compound in relatively good yields from grapefruit peel extracts. researchgate.net Microwave irradiation has also been employed with sulfuric acid and water as a solvent for the acidic hydrolysis of naringin, reporting good yields (90%). researchgate.net

The efficiency of naringin hydrolysis can be influenced by factors such as temperature, reaction time, and the concentration and type of acid or enzyme used. For organic acid hydrolysis, preferred conditions might involve heating at 90-130 °C for 1-4 hours. google.com

Purification and Characterization of Isolated this compound

Following the hydrolysis of naringin, the resulting crude this compound requires purification to obtain a high-purity product. Various techniques are employed for the purification of this compound from the hydrolysis mixture.

Recrystallization is a common purification method. After acid hydrolysis, a crude this compound product is obtained. This crude product can be dissolved in a suitable solvent, such as an ethanol solution, heated, and then cooled to allow this compound to crystallize. google.com Repeated recrystallization can be performed to enhance purity. scirp.org Adding activated carbon during the process can help in decolorization and removal of impurities before filtration and crystallization. google.com One method describes adding an ethanol solution to the crude this compound, stirring, decolorizing with activated carbon (2-10% w/v), filtering while hot, and then cooling the filtrate for crystallization. google.com

Chromatographic techniques are also widely used for the purification of flavonoids, including this compound. Column chromatography is a versatile method that can achieve high concentrations of single compounds. redalyc.org Adsorption chromatography is considered a simple and cost-effective approach for the selective recovery of phenolic compounds. redalyc.org High-speed counter-current chromatography (HSCCC) combined with macroporous resin adsorption has been used to separate and purify naringin and neohesperidin (B1678168) from citrus peel, yielding compounds with purity over 95%. google.com While this example focuses on naringin, similar chromatographic principles can be applied to this compound purification.

Characterization of the isolated this compound is crucial to confirm its identity and purity. Various spectroscopic and analytical techniques are employed for this purpose.

Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) are commonly used. IR spectroscopy can confirm the presence of characteristic functional groups in this compound, such as hydroxyl (-OH) and carbonyl (C=O) groups. scirp.orgmdpi.com NMR spectroscopy provides detailed information about the structure of the isolated compound by analyzing the chemical shifts of hydrogen and carbon atoms. researchgate.netmdpi.com Comparison of the obtained spectral data with published values for this compound helps in identification. mdpi.com

Chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the isolated this compound and for identification. TLC can indicate the presence of a single compound by showing one spot with different eluent variations. scirp.org HPLC is a powerful analytical tool for quantifying and identifying flavonoids and is often equipped with a UV-Vis detector for detection. nih.govredalyc.org Mass spectrometry (MS) is frequently coupled with chromatography (e.g., LC-MS/MS) to provide molecular weight information and fragmentation patterns, further aiding in the confirmation of the compound's identity. google.comijpsr.comnih.gov

Elemental analysis, Fourier Transform Infrared (FT-IR), and Thermogravimetric Analysis (TGA) can also be used for characterization, particularly when analyzing complexes involving naringin or this compound. nih.gov

The purity of isolated this compound can be determined using techniques like HPLC. Methods employing organic acid hydrolysis followed by purification steps have reported obtaining this compound with content exceeding 98%. google.com Some purification strategies aim for purity levels over 95%. google.com

Data Tables

Below are examples of how data related to this compound extraction and purification might be presented in a data table format, based on the search results.

Method TypeSource MaterialHydrolysis MethodConditionsKey Findings / YieldsCitation
Acid HydrolysisGrapefruit PeelSimple Acidic HydrolysisThree different conditionsRelatively good yield of this compound researchgate.net
Acid HydrolysisNaringinOrganic Acid SolutionHeating 90-130 °C, 1-4 hoursThis compound content > 98% after purification google.com
Acid HydrolysisNaringinHydrochloric Acid4.5-5.5% w/v, 95 ± 5 °C, 1 hourCrude this compound obtained google.com
Enzymatic HydrolysisNaringinNaringinaseCleavage of rhamnose and glucoseProduction of this compound from naringin via prunin formation nih.gov
Purification TechniqueApplication to this compound IsolationPurposeCharacterization Methods UsedPurity AchievedCitation
RecrystallizationCrude this compound after HydrolysisRemoval of impurities, crystal formationNot explicitly detailed for this compound, but general method scirp.orgImproved purity google.com
Activated CarbonDuring RecrystallizationDecolorization, impurity removalNot explicitly detailedImproved purity google.com
Column ChromatographyGeneral flavonoid purificationSeparation and concentration of compoundsNot explicitly detailed for this compoundHigh concentration redalyc.org
AdsorptionGeneral phenolic compound recoverySelective recovery, versatile, low costNot explicitly detailedSelectivity redalyc.org
HPLCAnalysis and QuantificationPurity assessment, identificationCoupled with UV-Vis, MSQuantitative analysis nih.govredalyc.org
TLCQualitative IdentificationQuick purity check during processVisual comparison of spotsQualitative purity researchgate.netscirp.org
NMR SpectroscopyIsolated this compoundStructural elucidation1H NMR, 13C NMRStructural confirmation researchgate.netmdpi.com
IR SpectroscopyIsolated this compoundIdentification of functional groupsAnalysis of vibration frequenciesFunctional group confirmation scirp.orgmdpi.com
UV-Vis SpectroscopyIsolated this compoundIdentification and quantificationAnalysis of UV-Vis absorption spectrumIdentification nih.gov
Mass SpectrometryIsolated this compoundMolecular weight and structural informationCoupled with chromatography (LC-MS/MS)Identification, confirmation google.comijpsr.com

Detailed Research Findings

Research into the extraction and hydrolysis of naringin and the subsequent purification of this compound has explored various parameters to optimize yields and purity. For example, studies on the acidic hydrolysis of naringin have investigated the effects of acid concentration, temperature, and reaction time on the conversion efficiency. The use of organic acids and specific temperature ranges (90-130 °C) and reaction times (1-4 hours) has been identified as effective for achieving high this compound content after purification. google.com

Environmentally friendly extraction methods for naringin from citrus fruit peels, such as using methanol or ethanol as solvents, are often the initial step before hydrolysis. researchgate.netscirp.orgmdpi.com Different extraction techniques, including maceration, Soxhlet extraction, and ultrasound-assisted extraction, have been evaluated for their effectiveness in isolating naringin from various citrus sources. nih.govresearchgate.netscirp.orgmdpi.com The choice of solvent and extraction method can influence the yield and purity of the initial naringin extract, which in turn affects the subsequent hydrolysis and purification of this compound.

Purification strategies often combine different techniques to achieve high purity. For instance, a method involving acid hydrolysis followed by washing with acetic acid and purification using a neutral alumina (B75360) chromatographic column, activated carbon decolorization, and recrystallization resulted in this compound with a content exceeding 99% after a single recrystallization. google.com This highlights the importance of a multi-step approach for obtaining highly pure this compound from crude extracts.

Characterization studies using NMR spectroscopy have confirmed the structure of isolated this compound by comparing the chemical shifts of its hydrogen and carbon atoms with known values. mdpi.com The presence of characteristic functional groups has been verified by IR spectroscopy. scirp.orgmdpi.com The purity and identity of the final product are typically confirmed by HPLC and mass spectrometry. google.comijpsr.comnih.gov

The research findings indicate that while various methods exist for the hydrolysis of naringin to this compound and the subsequent purification, optimizing the conditions and combining different techniques are crucial for obtaining high yields of pure this compound from natural sources.

Q & A

Q. What methodological considerations are critical for assessing naringenin’s bioavailability in preclinical models?

this compound’s oral bioavailability is low (~15%) due to extensive first-pass metabolism and solubility limitations . To address this, researchers should:

  • Use pharmacokinetic (PK) studies with LC-MS/MS for precise quantification of this compound and its metabolites.
  • Employ solubilization strategies (e.g., microemulsions, β-cyclodextrin complexes) to enhance absorption .
  • Compare plasma concentration-time curves across administration routes (oral vs. intravenous) to calculate absolute bioavailability.

Q. How can in vitro antioxidant assays for this compound be standardized to improve reproducibility?

  • Use validated assays (e.g., DPPH, FRAP, ORAC) with ascorbic acid or Trolox as reference standards .
  • Control for pH, temperature, and solvent effects (e.g., DMSO vs. ethanol) that influence this compound’s stability .
  • Report IC50 values with 95% confidence intervals and validate results in cell-based models (e.g., H2O2-induced oxidative stress in ARPE-19 cells) .

Q. What experimental designs resolve discrepancies between in vitro and in vivo efficacy of this compound?

  • Conduct dose-response studies in animal models to mirror physiologically relevant concentrations observed in vitro .
  • Include metabolite analysis (e.g., this compound-7-sulfate) in in vivo studies, as metabolites may contribute to observed effects .
  • Use disease-specific models (e.g., diabetic cardiomyopathy for cardiovascular studies) to contextualize therapeutic relevance .

Advanced Research Questions

Q. What molecular pathways underlie this compound’s anti-inflammatory effects, and how can they be mechanistically validated?

  • Key Pathways : NF-κB inhibition, MMP-2/9 downregulation, and ERK1/2 signaling modulation .
  • Validation Methods :
  • CRISPR-Cas9 knockout of target genes (e.g., RELA/p65 for NF-κB) in cell lines .
  • Use luciferase reporter assays to quantify transcriptional activity of inflammatory mediators .
  • Validate findings in transgenic animal models (e.g., ApoE⁻/⁻ mice for atherosclerosis) .

Q. How can network pharmacology identify novel therapeutic targets for this compound in cancer research?

  • Integrate databases (DrugBank, STRING, KEGG) to map this compound-protein interactions and pathway enrichment .
  • Prioritize targets with high centrality in protein-protein interaction (PPI) networks (e.g., ESR1 in prostate cancer) .
  • Validate hypotheses using siRNA silencing or pharmacological inhibitors in relevant cancer models (e.g., breast cancer cell lines) .

Q. What strategies improve this compound’s pharmacokinetic profile for CNS applications?

  • Develop nanoformulations (e.g., liposomes, polymeric nanoparticles) to enhance blood-brain barrier penetration .
  • Co-administer with CYP450 inhibitors (e.g., ketoconazole) to reduce metabolic clearance .
  • Monitor brain tissue concentrations via microdialysis in rodent models .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting reports on this compound’s pro-oxidant vs. antioxidant effects?

  • Contextualize results by differentiating between cell types (e.g., cancer vs. normal cells) and oxidative stress models (acute vs. chronic) .
  • Measure ROS levels (e.g., via DCFH-DA fluorescence) alongside antioxidant enzyme activities (SOD, GSH-Px) .
  • Perform meta-analyses of published data to identify dose- or model-dependent trends .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

  • Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/ED50 values .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons in preclinical studies .
  • Report effect sizes and confidence intervals to avoid overinterpreting marginal significance (p < 0.05) .

Experimental Design & Validation

Q. How can 3D cell culture models enhance the translational relevance of this compound studies?

  • Use spheroids/organoids to recapitulate tumor microenvironments or tissue barriers (e.g., intestinal epithelium) .
  • Compare drug penetration and efficacy metrics (e.g., IC50) between 2D monolayers and 3D systems .
  • Integrate transcriptomic profiling (RNA-seq) to identify culture model-specific responses .

Q. What in silico tools predict this compound-drug interactions for clinical translation?

  • Use SwissADME or pkCSM to forecast absorption, metabolism, and CYP450 interactions .
  • Perform molecular docking (AutoDock Vina) to assess binding affinities for transporters (e.g., P-gp) .
  • Validate predictions with ex vivo models (e.g., human liver microsomes) .

Tables: Key Data for Methodological Reference

Parameter In Vitro Findings In Vivo Findings Key References
BioavailabilityN/A (cell-based assays)15% (oral); Tmax = 2–4 h in rats
Antioxidant EC50 (DPPH)12.5 ± 1.8 µM20 mg/kg reduced MDA in mice
NF-κB Inhibition (IC50)25 µM in RAW 264.7 macrophages50 mg/kg reduced TNF-α in mice

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.